molecular formula C55H74IN3O21S4 B15605642 Calicheamicin

Calicheamicin

カタログ番号: B15605642
分子量: 1368.4 g/mol
InChIキー: HXCHCVDVKSCDHU-CAKVDLBNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calicheamicin is a useful research compound. Its molecular formula is C55H74IN3O21S4 and its molecular weight is 1368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C55H74IN3O21S4

分子量

1368.4 g/mol

IUPAC名

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5E,9S,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13+,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55-/m1/s1

InChIキー

HXCHCVDVKSCDHU-CAKVDLBNSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Calicheamicin-Producing Organism Micromonospora echinospora

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the actinomycete Micromonospora echinospora. Their unique mode of action, involving sequence-specific DNA damage, has made them a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. This technical guide provides a comprehensive overview of Micromonospora echinospora as a production platform for calicheamicins, covering its genetics, biosynthesis, fermentation, and purification. Detailed experimental protocols and quantitative data are presented to aid researchers in the cultivation of this organism and the isolation of its valuable secondary metabolites.

Introduction

Micromonospora echinospora, a bacterium first isolated from chalky soil samples, is the natural producer of the calicheamicin (B1180863) family of enediyne antibiotics.[1][2] These molecules, with this compound γ1 being the most notable, are renowned for their extraordinary cytotoxicity.[2] This high potency is due to their unique chemical structure, which, upon activation, generates a diradical species that causes double-stranded DNA breaks, leading to cell death.[3] This mechanism has been harnessed in oncology with the development of ADCs, where this compound is linked to a monoclonal antibody that directs the cytotoxic payload to specific cancer cells, minimizing off-target toxicity.[4] Understanding the biology of M. echinospora and the intricacies of this compound production is paramount for the continued development and manufacturing of these life-saving therapeutics.

Genetics and Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC) in M. echinospora.[5] This cluster contains all the genetic information necessary to produce the intricate this compound molecule, which is comprised of an enediyne core and a complex aryltetrasaccharide chain.

The this compound Biosynthetic Gene Cluster

The this compound BGC is extensive, spanning over 90 kb and containing 74 open reading frames (ORFs).[6] These genes encode the enzymes responsible for the synthesis of the polyketide backbone, the unusual sugar moieties, and the aromatic precursor, as well as regulatory and resistance proteins. The cluster is organized to efficiently carry out the multi-step biosynthesis of this compound.

Key components of the this compound BGC include:

  • Polyketide Synthase (PKS) genes: A notable feature is an iterative type I PKS, encoded by the calE8 gene, which is essential for the formation of the enediyne core.[5]

  • Glycosyltransferase genes: Several genes, including calG1-G4, encode glycosyltransferases responsible for attaching the sugar units to the aglycone core.[7]

  • Regulatory genes: The cluster contains at least nine putative regulatory genes (R1-R9) that are likely involved in controlling the expression of the biosynthetic genes.[6][8]

  • Resistance gene: A "self-sacrifice" resistance mechanism is encoded by the calC gene, which produces a protein that is cleaved by this compound, thereby neutralizing the toxic molecule.[2]

Biosynthetic Pathway of this compound

The biosynthesis of this compound can be broadly divided into three main stages:

  • Formation of the Enediyne Core: The biosynthesis is initiated by an iterative type I polyketide synthase (PKS) that constructs a 15-carbon polyene.[2] This polyene then undergoes a series of enzymatic modifications to form the reactive enediyne core.[2]

  • Synthesis of the Aryltetrasaccharide: The complex oligosaccharide side chain is assembled from unusual sugar precursors, which are themselves synthesized by enzymes encoded within the gene cluster.

  • Glycosylation and Tailoring: The final steps involve the sequential attachment of the sugar moieties to the enediyne core by a series of glycosyltransferases.[7] Further tailoring reactions complete the synthesis of the mature this compound molecule.

Calicheamicin_Biosynthesis This compound Biosynthetic Pathway PKS Iterative Type I PKS (CalE8) Polyene 15-Carbon Polyene PKS->Polyene Polyketide Synthesis Enediyne_Core Enediyne Core Formation Polyene->Enediyne_Core Cyclization & Modification Calicheamicinone Calicheamicinone (Aglycone) Enediyne_Core->Calicheamicinone Glycosyltransferases Glycosyltransferases (CalG1-G4) Calicheamicinone->Glycosyltransferases Glycosylation Sugar_Precursors Unusual Sugar Precursors Sugar_Precursors->Glycosyltransferases Tailoring_Enzymes Tailoring Enzymes Glycosyltransferases->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Final Modification Fermentation_Workflow Fermentation Workflow Inoculum Inoculum Preparation Fermentor Fermentor Inoculation Inoculum->Fermentor Fermentation Submerged Fermentation (28°C, 200 hours) Fermentor->Fermentation Monitoring Monitoring (pH, DO, Substrate) Fermentation->Monitoring Harvest Harvest Fermentation->Harvest Purification_Workflow Purification Workflow Crude_Extract Crude Extract Normal_Phase Normal Phase Chromatography Crude_Extract->Normal_Phase Reversed_Phase Reversed-Phase HPLC Normal_Phase->Reversed_Phase Partition Partition Chromatography Reversed_Phase->Partition Pure_this compound Pure this compound Partition->Pure_this compound

References

The Enediyne Core of Calicheamicin: A Technical Guide to its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of the calicheamicin (B1180863) enediyne core, a crucial component of the potent antitumor antibiotic this compound γ1. This compound, produced by the bacterium Micromonospora echinospora, derives its profound cytotoxicity from its unique bicyclo[7.3.1]tridecadiyne core structure. This core, upon activation, undergoes Bergman cyclization to generate a highly reactive diradical species that cleaves double-stranded DNA.[1][2][3] Understanding the intricate enzymatic machinery responsible for forging this complex scaffold is paramount for future bioengineering efforts aimed at producing novel and improved anticancer agents.

This guide summarizes the current knowledge on the biosynthetic pathway, key enzymes, and relevant experimental methodologies. It is designed to be a valuable resource for researchers in natural product biosynthesis, enzymology, and drug development.

The Biosynthetic Pathway: A Convergent Assembly

The biosynthesis of this compound follows a convergent strategy, where the major structural components—the enediyne core, the aryltetrasaccharide side chain, and the orsellinic acid moiety—are synthesized via separate pathways and subsequently assembled.[4] This guide focuses on the formation of the enediyne core, a process initiated by an iterative Type I polyketide synthase (PKS).

The core metabolic pathway begins with the loading of an acetyl-CoA starter unit onto the iterative Type I PKS, CalE8.[1][5] This is followed by seven successive rounds of chain extension with malonyl-CoA as the extender unit. During each iteration, the growing polyketide chain is acted upon by the ketoreductase (KR) and dehydratase (DH) domains within CalE8, leading to the formation of a highly unsaturated 15-carbon polyene.[1] This linear intermediate is then released from the PKS, a step facilitated by the thioesterase CalE7, and undergoes a series of complex, yet not fully elucidated, enzymatic transformations to yield the characteristic bicyclic enediyne core.[3][6]

dot

Calicheamicin_Enediyne_Core_Biosynthesis Acetyl_CoA Acetyl-CoA CalE8 CalE8 (Iterative Type I PKS) (KR, DH domains) Acetyl_CoA->CalE8 Starter Unit Malonyl_CoA 7 x Malonyl-CoA Malonyl_CoA->CalE8 Extender Units Linear_Polyene ACP-Bound 15-Carbon Polyene CalE8->Linear_Polyene Polyketide Synthesis CalE7 CalE7 (Thioesterase) Linear_Polyene->CalE7 to Thioesterase Released_Polyene Released Polyene Intermediate CalE7->Released_Polyene Hydrolysis & Release Accessory_Enzymes Accessory Enzymes (Putative Cyclases, etc.) Released_Polyene->Accessory_Enzymes Post-PKS Tailoring Enediyne_Core Bicyclo[7.3.1]tridecadiyne Core (Calicheamicinone-like intermediate) Accessory_Enzymes->Enediyne_Core Cyclization & Modification Glycosylation Glycosylation (CalG1-G4) Enediyne_Core->Glycosylation This compound This compound γ1 Glycosylation->this compound

Fig. 1: Biosynthetic pathway of the this compound enediyne core.

Key Biosynthetic Enzymes and Genetic Organization

The genes encoding the biosynthetic machinery for this compound are clustered together in the genome of Micromonospora echinospora.[5] This gene cluster contains not only the core PKS and tailoring enzymes but also genes for resistance and precursor supply.

dot

Calicheamicin_Gene_Cluster cluster_core Core Biosynthesis cluster_tailoring Tailoring & Assembly cluster_resistance Resistance & Regulation calE8 calE8 (PKS) calG1 calG1 calE7 calE7 (TE) calO5 calO5 (Orsellinate PKS) calG2 calG2 calG3 calG3 calG4 calG4 calO4 calO4 calO_others calO1, O2, O3, O6 calC calC (Self-sacrifice) calR Regulatory (putative)

Fig. 2: Simplified organization of the this compound gene cluster.
Core Polyketide Synthase (CalE8) and Thioesterase (CalE7)

  • CalE8: This highly reducing iterative Type I PKS is the central enzyme in the formation of the enediyne core's carbon backbone. It contains the standard domains of a PKS, including a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), ketoreductase (KR), and an acyl carrier protein (ACP) domain.[3][5] In vitro studies have shown that co-expression of CalE8 and CalE7 can produce a mixture of polyene products.[3]

  • CalE7: This enzyme is a hotdog fold thioesterase responsible for hydrolyzing the thioester bond that tethers the completed polyketide chain to the ACP domain of CalE8, thus releasing the linear precursor.[6] Site-directed mutagenesis studies suggest a catalytic mechanism involving a conserved arginine residue (Arg37) and a tyrosine residue (Tyr29).[7]

Post-PKS Tailoring Enzymes

The steps following the release of the linear polyene to form the bicyclic enediyne core are the least understood aspect of this compound biosynthesis. It is hypothesized that a series of accessory enzymes, including putative cyclases, oxidoreductases, and other tailoring enzymes encoded within the gene cluster, are responsible for these transformations. Homologs of the "self-sacrifice" resistance protein, CalC, have been suggested to potentially act as the long-sought-after polyketide cyclases.[1]

Quantitative Data

Table 1: Kinetic Parameters for this compound Biosynthetic Enzymes

EnzymeSubstrate(s)KmkcatVmaxCommentsReference(s)
CalE8/CalE7 Malonyl-CoA, NADPHN/AN/AN/ASteady-state kinetic measurements were performed by monitoring NADPH consumption. The reaction is dependent on the concentration of malonyl-CoA.[6]
CalG1 This compound Intermediates, NDP-sugarsN/AN/AN/ACharacterized as a 3-O-methyl-rhamnosyltransferase. The glycosylation reaction is reversible.[2]
CalG2 This compound Intermediates, NDP-sugarsN/AN/AN/AConfirmed as the 4-deoxy-thio-α-D-digitoxosyltransferase. Possesses a unique catalytic motif for glycosylation of a hydroxylamine.[2]
CalG3 This compound Intermediates, NDP-sugarsN/AN/AN/AConfirmed as the 4,6-dideoxy-4-hydroxylamino-α-D-glucosyltransferase. The reaction is reversible.[2]
CalG4 This compound Intermediates, NDP-sugarsN/AN/AN/ACharacterized as an aminopentosyltransferase. The glycosylation reaction is reversible.[2]

N/A: Not available in the reviewed literature.

Experimental Protocols

The following sections provide an overview of the experimental methodologies that have been employed to study the biosynthesis of the this compound enediyne core. These are generalized protocols and may require optimization for specific laboratory conditions.

Heterologous Expression and Purification of Biosynthetic Enzymes

The genes encoding this compound biosynthetic enzymes, such as calE8 and calE7, have been heterologously expressed in Escherichia coli for in vitro studies.[3][6]

Protocol: General Steps for Heterologous Expression and Purification

  • Cloning: The gene of interest (e.g., calE8) is amplified from M. echinospora genomic DNA via PCR and cloned into a suitable E. coli expression vector (e.g., a pET-based vector) often with an affinity tag (e.g., His-tag) for purification.

  • Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture and Induction: A starter culture is grown overnight and used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.5-0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to improve protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors), and lysed by sonication or French press.

  • Purification: The soluble protein fraction is clarified by centrifugation and purified by affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The protein is eluted with a high concentration of imidazole. Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

Protein_Purification_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification PCR PCR Amplification of Gene Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation Transformation Transformation into E. coli Ligation->Transformation Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Centrifugation Lysis->Clarification Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity_Chrom Purified_Protein Purified Enzyme Affinity_Chrom->Purified_Protein

References

An In-Depth Technical Guide to the DNA Cleavage Mechanism of Calicheamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin (B1180863) γ1, a member of the enediyne class of antitumor antibiotics, stands as one of the most potent cytotoxic agents ever discovered. Its remarkable activity stems from a unique and elegant mechanism of action that culminates in the sequence-selective cleavage of double-stranded DNA. This technical guide provides a comprehensive exploration of the core mechanisms underpinning this compound's DNA-cleaving capabilities. We will delve into the molecular intricacies of DNA recognition, the activation cascade of the enediyne "warhead," and the subsequent radical-mediated strand scission. This document consolidates quantitative data on its cytotoxic potency and DNA cleavage efficiency, details key experimental protocols for its study, and provides visual representations of the critical molecular pathways and experimental workflows.

The Core Mechanism: A Stepwise Journey to DNA Scission

The mechanism of action of this compound is a finely orchestrated multi-step process that begins with targeted delivery to the DNA and culminates in its destruction. This process can be dissected into three primary stages: DNA recognition and binding, activation of the enediyne core, and the generation of a diradical species that ultimately cleaves the DNA backbone.

DNA Recognition and Minor Groove Binding

The journey of this compound to its site of action is guided by its aryltetrasaccharide chain. This oligosaccharide moiety serves as the DNA recognition element, enabling the molecule to bind with high specificity to the minor groove of DNA.[1][2][3] this compound exhibits a strong preference for oligopurine-oligopyrimidine tracts, with a particular affinity for sequences such as 5'-TCCT-3' and 5'-TTTT-3'.[4][5] The extended and rigid conformation of the oligosaccharide chain facilitates this specific binding through a combination of hydrophobic interactions and hydrogen bonding with the floor of the minor groove.[4][6] This precise positioning of the this compound molecule is crucial for the subsequent steps of the cleavage mechanism.

Activation via Reductive Cleavage of the Trisulfide Trigger

Once nestled within the DNA minor groove, the "warhead" of the this compound molecule is activated. This activation is initiated by the reductive cleavage of the methyl trisulfide group, a reaction that can be triggered by endogenous thiols such as glutathione.[5] This reduction generates a thiol intermediate.

Bergman Cyclization: Formation of the p-Benzyne Diradical

The newly formed thiol undergoes an intramolecular Michael addition to an adjacent α,β-unsaturated ketone within the enediyne core.[5] This reaction induces a significant conformational change in the molecule, increasing the strain on the 10-membered enediyne ring. This increased strain facilitates a spontaneous electrocyclization reaction known as the Bergman cyclization.[3][5] The Bergman cyclization transforms the enediyne moiety into a highly reactive and unstable intermediate: a 1,4-didehydrobenzene, or p-benzyne, diradical.[3]

Hydrogen Abstraction and DNA Strand Scission

The p-benzyne diradical is a potent hydrogen-abstracting species. Positioned in close proximity to the DNA backbone, it readily abstracts hydrogen atoms from the deoxyribose sugar moieties of both DNA strands.[3] This hydrogen abstraction generates carbon-centered radicals on the DNA, which then react with molecular oxygen. This cascade of radical reactions ultimately leads to the oxidative cleavage of the phosphodiester backbone, resulting in both single-strand breaks (SSBs) and double-strand breaks (DSBs).[7][8] The ability of a single this compound molecule to induce a double-strand break is a key contributor to its extreme cytotoxicity.[2]

Quantitative Analysis of this compound's Potency and DNA Cleavage

The cytotoxic and DNA-cleaving capabilities of this compound have been quantified in numerous studies, highlighting its exceptional potency.

Cytotoxicity Against Cancer Cell Lines

This compound γ1 exhibits potent cytotoxicity across a wide range of human cancer cell lines, with IC50 values often in the picomolar to low nanomolar range. Its potency is reported to be approximately 1,000 to 10,000 times greater than that of conventional chemotherapeutic agents like doxorubicin.

Cell LineCancer TypeIC50 (pM)Reference
HL-60Acute Promyelocytic Leukemia~5[9]
MOLM-13Acute Myeloid Leukemia< 4,000[10]
MV4-11Acute Myeloid Leukemia< 4,000[10]
U937Histiocytic Lymphoma50 (as Gemtuzumab Ozogamicin)[11]
TCC-SBladder Carcinoma40 (as Inotuzumab Ozogamicin)[11]
REHB-cell Acute Lymphoblastic Leukemia150 - 4,900 (as Inotuzumab Ozogamicin)[2]

Note: IC50 values for antibody-drug conjugates (ADCs) are highly dependent on target antigen expression and are provided for context.

DNA Cleavage Efficiency

The efficiency of this compound in cleaving DNA is a critical determinant of its biological activity. Studies have quantified the ratio of single-strand breaks (SSBs) to double-strand breaks (DSBs) induced by the drug.

DNA TypeSSB:DSB RatioActivatorReference
Cellular DNA3:1Endogenous thiols[7]
Purified Plasmid DNA2:1Not specified[7]
Purified Plasmid DNA1:110 mM Glutathione[8]
Purified Plasmid DNA1:6Hydrazine (post-treatment)[8]
Purified Plasmid DNA1:24Putrescine (post-treatment)[8]
Purified Plasmid DNA1:104-hydroxythiophenol[8]

Key Experimental Protocols

The study of this compound's interaction with DNA and its cleavage mechanism relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Plasmid DNA Cleavage Assay

This assay is a fundamental method to visualize and quantify the ability of this compound to induce single- and double-strand breaks in DNA.

Objective: To determine the DNA cleavage activity of this compound by observing the conversion of supercoiled plasmid DNA (Form I) to relaxed circular (Form II) and linear (Form III) forms.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322 or φX174)

  • This compound γ1

  • Activating agent (e.g., Glutathione)

  • Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)

  • DNA Loading Dye (containing a tracking dye and a density agent)

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)

  • UV transilluminator and gel documentation system

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture with a final volume of 20 µL.

    • Add supercoiled plasmid DNA to a final concentration of approximately 20 µM in base pairs.

    • Add varying concentrations of this compound γ1.

    • Add the activating agent (e.g., glutathione) to a final concentration of 1 mM.

    • Bring the final volume to 20 µL with reaction buffer.

    • Include a control reaction with DNA and buffer only, and another with DNA, buffer, and the activating agent.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding 4 µL of DNA loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing the DNA staining agent.

    • Load the entire reaction mixture into the wells of the gel.

    • Run the gel at a constant voltage (e.g., 80-100 V) until the tracking dye has migrated an appropriate distance.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • Identify the different forms of plasmid DNA based on their migration:

      • Form I (Supercoiled): Migrates fastest.

      • Form II (Relaxed/Nicked): Migrates slowest.

      • Form III (Linear): Migrates at an intermediate rate.

    • Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form.

DNase I Footprinting

This technique is used to identify the specific DNA sequences where this compound binds.

Objective: To determine the binding site of this compound on a DNA fragment by observing the protection of that region from cleavage by DNase I.

Materials:

  • DNA fragment of interest, end-labeled with a radioactive or fluorescent tag

  • This compound γ1

  • DNase I

  • DNase I Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM CaCl₂)

  • Stop Solution (e.g., containing EDTA and a loading dye)

  • Polyacrylamide gel for sequencing

  • Autoradiography film or fluorescence scanner

Methodology:

  • DNA Probe Preparation:

    • Prepare a DNA fragment of interest (typically 100-200 bp) and label one end with a radioactive isotope (e.g., ³²P) or a fluorescent tag.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with varying concentrations of this compound γ1 in a suitable binding buffer.

    • Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • DNase I Digestion:

    • Add a pre-determined, limiting amount of DNase I to the binding reaction.

    • Incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion of the DNA.

  • Reaction Termination:

    • Stop the digestion by adding a stop solution containing a chelating agent like EDTA.

  • Analysis:

    • Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide sequencing gel.

    • Visualize the DNA fragments by autoradiography or fluorescence scanning.

    • The region where this compound was bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments compared to a control reaction without the drug.

Hydroxyl Radical Footprinting

This method provides a higher-resolution map of the this compound binding site compared to DNase I footprinting.

Objective: To precisely map the interaction of this compound with the DNA backbone by observing the protection from cleavage by hydroxyl radicals.

Materials:

  • End-labeled DNA fragment of interest

  • This compound γ1

  • Fenton's Reagent components: Iron(II) EDTA, hydrogen peroxide, and a reducing agent like sodium ascorbate

  • Quenching solution (e.g., thiourea)

  • Polyacrylamide gel for sequencing

  • Autoradiography film or fluorescence scanner

Methodology:

  • DNA Probe Preparation:

    • Prepare an end-labeled DNA fragment as described for DNase I footprinting.

  • Binding Reaction:

    • Incubate the DNA probe with this compound γ1 in a suitable buffer.

  • Hydroxyl Radical Cleavage:

    • Generate hydroxyl radicals in situ by adding the components of Fenton's reagent to the binding reaction.

    • The reaction is typically very short (seconds to minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a quenching solution.

  • Analysis:

    • Separate the DNA fragments on a sequencing gel and visualize them as described for DNase I footprinting.

    • The binding site of this compound will appear as a region of reduced cleavage intensity (a footprint) on the gel.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and experimental workflows described in this guide.

Calicheamicin_Mechanism cluster_binding 1. DNA Recognition and Binding cluster_activation 2. Activation Cascade cluster_cyclization 3. Bergman Cyclization cluster_cleavage 4. DNA Cleavage This compound This compound DNA DNA Minor Groove (e.g., 5'-TCCT-3') This compound->DNA Oligosaccharide -mediated binding Trisulfide Trisulfide Group Thiol Cellular Thiols (e.g., Glutathione) Thiol->Trisulfide Reduction Thiol_intermediate Thiol Intermediate Trisulfide->Thiol_intermediate Michael_addition Intramolecular Michael Addition Thiol_intermediate->Michael_addition Enediyne Enediyne Core Diradical p-Benzyne Diradical Enediyne->Diradical Cycloaromatization H_abstraction Hydrogen Abstraction from Deoxyribose Diradical->H_abstraction DNA_radical DNA Radical H_abstraction->DNA_radical Strand_Scission Single & Double Strand Breaks DNA_radical->Strand_Scission + O2

Caption: The stepwise mechanism of this compound-induced DNA cleavage.

Plasmid_Cleavage_Workflow cluster_setup 1. Reaction Setup cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Analysis A Mix Supercoiled Plasmid DNA, This compound, and Activator B Incubate at 37°C A->B C Add Loading Dye B->C D Agarose Gel Electrophoresis C->D E Visualize Bands under UV Light D->E F Quantify DNA Forms (Supercoiled, Nicked, Linear) E->F

Caption: Experimental workflow for the plasmid DNA cleavage assay.

Footprinting_Workflow cluster_prep 1. Probe Preparation cluster_binding 2. Binding Reaction cluster_cleavage 3. Limited Cleavage cluster_analysis 4. Analysis A Prepare End-Labeled DNA Fragment B Incubate DNA Probe with This compound A->B C Add DNase I or Hydroxyl Radicals B->C D Denaturing Polyacrylamide Gel Electrophoresis C->D E Autoradiography or Fluorescence Scanning D->E F Identify 'Footprint' (Protected Region) E->F

Caption: General experimental workflow for DNA footprinting analysis.

Conclusion

The intricate and highly efficient mechanism of action of this compound underscores its remarkable potency as a DNA-damaging agent. Its ability to recognize specific DNA sequences and induce double-strand breaks with high efficiency has made it a valuable warhead for antibody-drug conjugates in the targeted therapy of cancer. A thorough understanding of its mechanism, as detailed in this guide, is paramount for the rational design of new and improved this compound-based therapeutics and for the development of strategies to overcome potential resistance mechanisms. The experimental protocols provided herein offer a foundation for researchers to further investigate the fascinating biology of this exceptional natural product.

References

The Core Mechanism of Calicheamicin: A Technical Guide to the Bergman Cyclization and its Role in DNA Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin (B1180863) γ1 is a potent enediyne antitumor antibiotic whose mechanism of action is centered on its ability to induce double-stranded DNA breaks. This technical guide provides an in-depth exploration of the core chemical transformation responsible for its activity: the Bergman cyclization. We will dissect the activation of the this compound warhead, the kinetics and thermodynamics of the cycloaromatization reaction, the subsequent DNA damage, and the downstream cellular consequences. This document consolidates quantitative data, detailed experimental protocols, and visual diagrams to serve as a comprehensive resource for professionals in the fields of chemistry, biology, and drug development.

Introduction

The enediyne class of natural products has garnered significant attention due to their extraordinary cytotoxicity, which is primarily mediated by their unique ability to damage DNA. This compound, isolated from the bacterium Micromonospora echinospora, stands as a paramount example of this class.[1] Its intricate structure is comprised of two key domains: an aryltetrasaccharide chain that serves as a DNA recognition element and an aglycone "warhead" containing the reactive enediyne core.[2] The aryltetrasaccharide guides the molecule to the minor groove of DNA, with a preference for specific oligopurine-oligopyrimidine sequences such as TCCT/AGGA.[3] However, the profound biological activity of this compound is ultimately unleashed by the Bergman cyclization of its enediyne core, a transformation that generates a highly reactive diradical species capable of inflicting double-strand breaks in DNA.[1] This guide will delve into the mechanistic intricacies of this process.

The Activation and Cycloaromatization Cascade

The enediyne core of this compound is remarkably stable in its native state. A triggering mechanism is required to initiate the Bergman cyclization at physiological temperatures.

The Triggering Reaction: A Michael Addition

The activation of this compound is initiated by the nucleophilic attack of a cellular thiol, such as glutathione, on the central sulfur atom of the trisulfide group within the aglycone.[4] This leads to the formation of a thiol intermediate which then undergoes an intramolecular Michael addition. This reaction transforms a bridgehead position to a tetragonal center, inducing significant strain on the 10-membered ring containing the enediyne.[1] This increase in ring strain is crucial as it dramatically lowers the activation energy for the subsequent Bergman cyclization.

The Bergman Cyclization: Formation of a Diradical

The Bergman cyclization is a cycloaromatization reaction of an enediyne to form a 1,4-didehydrobenzene diradical.[1] In the case of the triggered this compound, this reaction proceeds readily at body temperature. The untriggered form of this compound has a very high activation energy for cyclization, rendering it inactive. However, once triggered, the activation enthalpy is significantly reduced.

The following diagram illustrates the activation and Bergman cyclization of this compound.

Bergman_Cyclization_Mechanism cluster_activation Activation cluster_cyclization Bergman Cyclization cluster_dna_damage DNA Damage This compound This compound (Inactive) Thiol Cellular Thiol (e.g., Glutathione) Triggered_this compound Triggered this compound (Strained Intermediate) Diradical 1,4-Didehydrobenzene Diradical (Reactive) DNA_H_Abstraction Hydrogen Abstraction from Deoxyribose DNA_Cleavage DNA Strand Scission (SSB & DSB)

Caption: Overall mechanism of this compound action.

Quantitative Data

The following tables summarize key quantitative data related to the thermodynamics of the Bergman cyclization and the DNA cleavage activity of this compound.

ParameterValueReference(s)
Thermodynamic Parameters
Docking Energy (Calculated)-12.5 kcal/mol[5]
Docking Energy (Measured)-9.7 kcal/mol[5]
Activation Enthalpy (Triggered E chair)16.4 kcal/mol[5]
Activation Free Energy (Natural Product)19.3 ± 0.2 kcal/mol[6]
DNA Cleavage Characteristics
DSB:SSB Ratio (in cellular DNA)1:3[7][8]
DSB:SSB Ratio (in purified plasmid DNA)1:2[8]

DNA Damage and Cellular Response

The highly reactive 1,4-didehydrobenzene diradical generated from the Bergman cyclization is the ultimate cytotoxic agent. It abstracts hydrogen atoms from the deoxyribose sugar backbone of DNA, leading to both single-strand breaks (SSBs) and double-strand breaks (DSBs).[8] The ability of a single this compound molecule to cause a double-strand break is a key feature of its high potency.[9]

The cellular response to this compound-induced DNA damage involves the activation of DNA damage response pathways. This leads to the phosphorylation of H2AX, a marker for DNA double-strand breaks, and subsequent cell cycle arrest.[7][8] If the DNA damage is too extensive for repair, the cell undergoes apoptosis. The apoptotic signaling cascade initiated by this compound involves the mitochondrial pathway, leading to the activation of caspase-9 and caspase-3.[10] Interestingly, this process can occur independently of p53 status.[10]

The following diagram outlines the signaling pathway leading to apoptosis following this compound-induced DNA damage.

Apoptosis_Pathway This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB H2AX_phos H2AX Phosphorylation DNA_DSB->H2AX_phos Mitochondria Mitochondrial Pathway Activation DNA_DSB->Mitochondria Extensive Damage Cell_Cycle_Arrest Cell Cycle Arrest H2AX_phos->Cell_Cycle_Arrest Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Experimental Protocols

Plasmid DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis

This protocol is used to qualitatively and quantitatively assess the ability of this compound to induce single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound solution (in a suitable solvent like DMSO or ethanol)

  • Activating agent (e.g., glutathione)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DNA loading dye (6X)

  • Agarose

  • TAE or TBE buffer (1X)

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • Agarose gel electrophoresis apparatus

  • UV transilluminator or gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing plasmid DNA, reaction buffer, and the desired concentration of this compound.

  • Initiation of Cleavage: Add the activating agent (e.g., glutathione) to initiate the reaction. For a negative control, add the solvent used for the activating agent.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding DNA loading dye.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in 1X TAE or TBE buffer containing the DNA staining agent.

    • Load the entire reaction mixture into the wells of the agarose gel. Include a DNA ladder in a separate well.

    • Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated sufficiently.

  • Visualization and Analysis:

    • Visualize the DNA bands using a UV transilluminator.

    • Identify the bands corresponding to supercoiled (Form I), nicked circular (Form II), and linear (Form III) plasmid DNA.

    • Quantify the intensity of each band using densitometry software to determine the percentage of each DNA form, which reflects the extent of single- and double-strand cleavage.

The following diagram shows the experimental workflow for the plasmid DNA cleavage assay.

DNA_Cleavage_Workflow Start Start: Supercoiled Plasmid DNA Reaction_Setup Reaction Setup: - Plasmid DNA - this compound - Reaction Buffer Start->Reaction_Setup Activation Add Activating Agent (e.g., Glutathione) Reaction_Setup->Activation Incubation Incubate at 37°C Activation->Incubation Termination Stop Reaction with Loading Dye Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize and Quantify Bands (UV Transilluminator) Electrophoresis->Visualization End End: Determine SSB and DSB Visualization->End

Caption: Experimental workflow for plasmid DNA cleavage assay.

DNase I Footprinting

This technique is used to identify the specific DNA sequences where this compound binds.

Materials:

  • DNA fragment of interest, end-labeled with a radioactive isotope (e.g., ³²P)

  • This compound

  • DNase I

  • Binding buffer

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide gel

  • Autoradiography film or phosphorimager

Procedure:

  • DNA Probe Preparation: Prepare a DNA fragment containing the putative binding site and label one end with a radioactive isotope.

  • Binding Reaction: Incubate the end-labeled DNA probe with varying concentrations of this compound in a binding buffer to allow for complex formation. A control reaction without this compound should be included.

  • DNase I Digestion: Add a limited amount of DNase I to each reaction to randomly cleave the DNA backbone. The regions of DNA bound by this compound will be protected from cleavage.

  • Reaction Termination: Stop the digestion by adding a stop solution.

  • Denaturing Gel Electrophoresis: Denature the DNA fragments and separate them by size on a high-resolution denaturing polyacrylamide gel.

  • Autoradiography: Visualize the DNA fragments by exposing the gel to an X-ray film or a phosphorimager screen. The "footprint" will appear as a gap in the ladder of DNA fragments in the lanes containing this compound, corresponding to the protected binding site.

Conclusion

The Bergman cyclization is the linchpin of this compound's potent antitumor activity. Through a sophisticated triggering mechanism, this otherwise stable molecule is converted into a highly reactive diradical species at physiological conditions. This diradical then proceeds to inflict lethal double-strand breaks in DNA, leading to cell death. The intricate interplay between the DNA recognition element and the enediyne warhead, culminating in the Bergman cyclization, makes this compound a remarkable example of nature's ingenuity in chemical warfare and a valuable tool in the development of targeted cancer therapies. This guide provides a foundational understanding of these processes for researchers and drug development professionals seeking to leverage the power of enediyne antibiotics.

References

A Historical Perspective of Calicheamicin Research: From Discovery to Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The calicheamicins are a class of enediyne antitumor antibiotics discovered in the mid-1980s from the fermentation broth of the bacterium Micromonospora echinospora, found in a soil sample from a "caliche" pit in Texas.[1][2] These natural products garnered significant attention due to their extraordinary potency, exhibiting cytotoxic effects at sub-picomolar concentrations.[3] Their unique and complex molecular architecture, centered around a bicyclo[7.3.1]enediyne core, is responsible for their remarkable biological activity.[1] This guide provides a comprehensive historical perspective on calicheamicin (B1180863) research, detailing its discovery, mechanism of action, the evolution of its use in antibody-drug conjugates (ADCs), and key experimental methodologies that have underpinned this journey.

Discovery and Early Research

The story of this compound began with the collection of a chalky soil sample by a scientist from Lederle Laboratories.[1] Subsequent fermentation of the isolated Micromonospora echinospora ssp. calichensis led to the identification of a family of potent antitumor compounds.[4] Initial biological characterization revealed that these compounds, named calicheamicins, possessed significant activity against both Gram-positive and Gram-negative bacteria and demonstrated in vivo antitumor activity against murine leukemia and melanoma models.[3]

The early 1990s saw intense efforts to elucidate the structure and mechanism of action of these novel compounds. Researchers discovered that calicheamicins bind to the minor groove of DNA with high sequence specificity, favoring TCCT and TTTT sequences.[3] This binding is followed by a chemical cascade, initiated by a bioreduction of a trisulfide group, that triggers a Bergman cyclization of the enediyne core.[3] This reaction generates a highly reactive para-benzyne diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks and ultimately, cell death.[1][3] The profound cytotoxicity of this compound, estimated to be 1,000 to 10,000 times more potent than existing anticancer drugs like doxorubicin, also presented a significant challenge: a narrow therapeutic window due to its non-specific toxicity to all cells.[2] This realization steered the research focus away from using this compound as a standalone chemotherapeutic agent and towards its development as a payload for targeted therapies.[2]

The Advent of this compound-Based Antibody-Drug Conjugates (ADCs)

The concept of ADCs, which couple the potent cell-killing ability of a cytotoxic agent with the target specificity of a monoclonal antibody, provided an ideal platform to harness the power of this compound while mitigating its systemic toxicity.

Gemtuzumab Ozogamicin (B1678132) (Mylotarg®)

The first successful this compound-based ADC was gemtuzumab ozogamicin (Mylotarg®). This ADC comprises a humanized anti-CD33 monoclonal antibody linked to a derivative of this compound, N-acetyl-gamma-calicheamicin dimethyl hydrazide, via an acid-labile hydrazone linker.[5][6] CD33 is a surface antigen expressed on the majority of acute myeloid leukemia (AML) blasts.[6]

The development of gemtuzumab ozogamicin marked a significant milestone in cancer therapy. After binding to the CD33 receptor on AML cells, the ADC is internalized, and the acidic environment of the lysosome cleaves the hydrazone linker, releasing the this compound payload into the cell to exert its DNA-damaging effects.[5] In 2000, gemtuzumab ozogamicin received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of older patients with relapsed CD33-positive AML, becoming the first ADC with a this compound payload to enter the clinic.[6] However, post-marketing studies raised concerns about its efficacy and toxicity, particularly hepatotoxicity, leading to its voluntary withdrawal from the market in 2010.[2] Subsequent studies with a fractionated dosing schedule demonstrated an improved benefit-risk profile, leading to its re-approval in 2017 for newly diagnosed and relapsed/refractory CD33-positive AML.[7][8]

Inotuzumab Ozogamicin (Besponsa®)

Following the development of gemtuzumab ozogamicin, a second this compound ADC, inotuzumab ozogamicin (Besponsa®), was developed. This ADC consists of a humanized anti-CD22 monoclonal antibody conjugated to the same this compound derivative as gemtuzumab ozogamicin.[5][6] CD22 is a B-cell specific surface antigen, making it an attractive target for B-cell malignancies like acute lymphoblastic leukemia (ALL).[6]

Inotuzumab ozogamicin demonstrated significant clinical activity in patients with relapsed or refractory B-cell precursor ALL.[2][9][10][11][12] Clinical trials showed high rates of complete remission, allowing many patients to proceed to potentially curative hematopoietic stem cell transplantation.[2][11] Based on these positive results, inotuzumab ozogamicin received FDA approval in 2017.[1]

Quantitative Data on this compound and its ADCs

The potency of this compound and its derivatives is a key aspect of their therapeutic potential. The following tables summarize the in vitro cytotoxicity of this compound-based ADCs and the clinical efficacy of the two approved ADCs.

Table 1: In Vitro Cytotoxicity of this compound-Based ADCs
Cell LineCancer TypeGemtuzumab Ozogamicin (anti-CD33) IC50 (ng/mL)Inotuzumab Ozogamicin (anti-CD22) IC50 (ng/mL)
HL-60Acute Promyelocytic Leukemia0.03>1000
U937Histiocytic Lymphoma0.05>1000
TCC-SBladder Carcinoma>10000.04

Note: The cytotoxicity of these ADCs is highly dependent on the expression of the target antigen (CD33 for Gemtuzumab Ozogamicin and CD22 for Inotuzumab Ozogamicin) on the cancer cells. Data compiled from[1].

Table 2: Clinical Efficacy of Gemtuzumab Ozogamicin in Acute Myeloid Leukemia (AML)
TrialPatient PopulationTreatment ArmOverall Response Rate (ORR)Median Overall Survival (OS)
ALFA-0701Newly diagnosed de novo AML (50-70 years)Gemtuzumab Ozogamicin + Chemotherapy81% (CR/CRp)34 months
ALFA-0701Newly diagnosed de novo AML (50-70 years)Chemotherapy alone74% (CR/CRp)19.2 months
Phase IV (NCT03727750)Relapsed/Refractory CD33+ AMLGemtuzumab Ozogamicin (fractionated)9.8%2.8 months

CR: Complete Remission; CRp: Complete Remission with incomplete platelet recovery. Data compiled from[2][7][13][14].

Table 3: Clinical Efficacy of Inotuzumab Ozogamicin in Acute Lymphoblastic Leukemia (ALL)
TrialPatient PopulationTreatment ArmOverall Response Rate (ORR)Median Overall Survival (OS)
INO-VATE ALLRelapsed/Refractory B-cell ALLInotuzumab Ozogamicin80.7% (CR/CRi)7.7 months
INO-VATE ALLRelapsed/Refractory B-cell ALLStandard Chemotherapy29.4% (CR/CRi)6.7 months
Phase 1/2 (NCT01363297)Relapsed/Refractory ALLInotuzumab Ozogamicin58%6.2 months

CRi: Complete Remission with incomplete hematologic recovery. Data compiled from[2][9][11][12].

Experimental Protocols

The advancement of this compound research has been dependent on a variety of key experimental techniques. Below are detailed methodologies for some of the most critical assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a this compound-based ADC that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., HL-60 for CD33, appropriate B-cell line for CD22)

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody (as control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the this compound ADC and the unconjugated antibody control. Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for a predefined period (e.g., 72-96 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.[1]

DNA Cleavage Assay (Agarose Gel Electrophoresis)

This assay is used to visualize the ability of this compound to induce single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • This compound

  • Activating agent (e.g., glutathione (B108866) or dithiothreitol)

  • Reaction buffer (e.g., Tris-EDTA buffer, pH 8.0)

  • Agarose (B213101)

  • TAE or TBE buffer

  • DNA loading dye

  • Ethidium (B1194527) bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the supercoiled plasmid DNA, reaction buffer, and the desired concentration of this compound.

  • Activation: Initiate the DNA cleavage reaction by adding the activating agent. Include a control reaction without this compound.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding DNA loading dye containing a chelating agent like EDTA.

  • Agarose Gel Electrophoresis: Prepare an agarose gel (e.g., 1%) in TAE or TBE buffer. Load the samples into the wells of the gel. Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.

  • Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

  • Analysis: Analyze the gel image. Supercoiled DNA (Form I) will migrate the fastest, followed by linear DNA (Form III, resulting from a double-strand break), and then nicked, open-circular DNA (Form II, resulting from a single-strand break). The disappearance of the supercoiled band and the appearance of the nicked and linear bands indicate DNA cleavage.[15][16][17]

Visualizations of Key Pathways and Processes

This compound Mechanism of Action and DNA Damage Response

The following diagram illustrates the mechanism of action of this compound, leading to DNA double-strand breaks and the subsequent activation of the DNA damage response (DDR) pathway.

Calicheamicin_MoA_DDR cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_DDR DNA Damage Response ADC This compound-ADC Receptor Target Receptor (e.g., CD33/CD22) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release This compound Free this compound Release->this compound Activation Activation (Reduction of Trisulfide) This compound->Activation Intracellular Thiols Diradical p-Benzyne Diradical Activation->Diradical DNA Nuclear DNA Diradical->DNA H-atom abstraction DSB Double-Strand Break DNA->DSB ATM ATM DSB->ATM Sensing ATR ATR DSB->ATR Sensing CHK2 Chk2 ATM->CHK2 Activation CHK1 Chk1 ATR->CHK1 Activation p53 p53 CHK2->p53 Activation CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: Mechanism of action of a this compound-ADC and the induced DNA damage response pathway.

Preclinical Development Workflow for this compound-Based ADCs

The following diagram outlines the key stages in the preclinical development of a this compound-based ADC.

ADC_Development_Workflow cluster_discovery Discovery & Engineering cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_final Candidate Selection Target_ID Target Identification & Validation Ab_Generation Antibody Generation & Humanization Target_ID->Ab_Generation Conjugation ADC Conjugation & Characterization Ab_Generation->Conjugation Linker_Payload Linker-Payload Synthesis Linker_Payload->Conjugation Binding_Assay Binding Affinity (ELISA, Flow Cytometry) Conjugation->Binding_Assay Internalization_Assay Internalization Assay Conjugation->Internalization_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Conjugation->Cytotoxicity_Assay Stability_Assay Plasma Stability Conjugation->Stability_Assay PK_Study Pharmacokinetics (PK) Studies Cytotoxicity_Assay->PK_Study Stability_Assay->PK_Study Efficacy_Study Efficacy Studies (Xenograft Models) PK_Study->Efficacy_Study Tox_Study Toxicology Studies Efficacy_Study->Tox_Study Lead_Candidate Lead Candidate Selection for IND Tox_Study->Lead_Candidate

Caption: A generalized workflow for the preclinical development of a this compound-based ADC.

Conclusion

The journey of this compound research, from its discovery in a humble soil sample to its successful application in two FDA-approved antibody-drug conjugates, represents a remarkable chapter in the history of anticancer drug development. The extreme potency of this compound, initially a major hurdle, was ingeniously overcome through the targeted delivery strategy of ADCs. The development of gemtuzumab ozogamicin and inotuzumab ozogamicin has not only provided valuable therapeutic options for patients with hematological malignancies but has also paved the way for the development of next-generation ADCs with improved linkers and conjugation technologies. The ongoing research in this field continues to explore novel this compound derivatives and new ADC constructs, promising a future with even more effective and safer targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for Calicheamicin as a Payload in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora. Their exceptional cytotoxicity, which stems from their ability to cause double-strand DNA breaks, makes them highly effective payloads for antibody-drug conjugates (ADCs). By attaching calicheamicin (B1180863) to a monoclonal antibody that targets a tumor-associated antigen, this potent cytotoxic agent can be delivered specifically to cancer cells, thereby minimizing off-target toxicity and widening the therapeutic window.

Two this compound-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of hematological malignancies, validating the clinical utility of this payload class.[1][2] These first-generation ADCs traditionally utilize a linker that attaches to lysine (B10760008) residues on the antibody, resulting in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs).[3][4] More recent developments have focused on site-specific conjugation technologies and novel linker designs to produce more homogeneous, stable, and effective this compound ADCs.[5][6]

These application notes provide an overview of the mechanism of action of this compound, along with detailed protocols for the conjugation, characterization, and evaluation of this compound-based ADCs.

Mechanism of Action

The cytotoxic activity of this compound is initiated upon its delivery to the target cancer cell and release from the antibody. The key steps are as follows:

  • Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically through endocytosis.

  • Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the acidic environment and/or lysosomal enzymes cleave the linker, liberating the this compound payload.

  • DNA Binding and Activation: The released this compound translocates to the nucleus and binds to the minor groove of DNA, with a preference for specific sequences such as 5'-TCCT-3'.[7]

  • DNA Double-Strand Breaks: The trisulfide group within the this compound molecule is reduced by intracellular thiols like glutathione, triggering a Bergman cyclization. This reaction generates a highly reactive p-benzyne diradical that abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks.

  • Induction of Apoptosis: The resulting DNA damage activates the DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

The DNA double-strand breaks induced by this compound trigger a signaling cascade that culminates in programmed cell death.

Calicheamicin_Pathway Calicheamicin_ADC This compound-ADC Internalization Internalization & Lysosomal Trafficking Calicheamicin_ADC->Internalization Released_this compound Released this compound Internalization->Released_this compound DNA_Binding Minor Groove DNA Binding Released_this compound->DNA_Binding Bergman_Cyclization Bergman Cyclization (Reduction) DNA_Binding->Bergman_Cyclization Diradical p-Benzyne Diradical Bergman_Cyclization->Diradical DSB DNA Double-Strand Breaks Diradical->DSB H-atom abstraction DDR DNA Damage Response (ATM/ATR) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow cluster_0 ADC Synthesis & Purification cluster_1 ADC Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Antibody Antibody Conjugation Conjugation with This compound-Linker Antibody->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (LC-MS) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC-HPLC) Purification->Aggregation_Analysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) DAR_Analysis->Cytotoxicity_Assay DNA_Damage_Assay DNA Damage Assay (γ-H2AX) Cytotoxicity_Assay->DNA_Damage_Assay Xenograft_Model Xenograft Model Establishment DNA_Damage_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study

References

Application Notes and Protocols: Linker Chemistry for Calicheamicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to cancer cell death.[1] Their exceptional potency makes them ideal payloads for Antibody-Drug Conjugates (ADCs), a targeted therapeutic approach that combines the specificity of a monoclonal antibody with the cytotoxicity of a potent payload.[2] The linker connecting the calicheamicin (B1180863) to the tumor-targeting antibody is a critical component that significantly influences the ADC's stability, efficacy, and safety.[1] An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload and its associated off-target toxicities, yet efficiently release the active drug upon internalization into the target cancer cell.[1]

These application notes provide a detailed overview of the linker chemistries employed in this compound ADCs, with a focus on their mechanisms of action, and include comprehensive protocols for the conjugation, characterization, and evaluation of these complex biotherapeutics.

Linker Strategies for this compound ADCs

The choice of linker technology has a profound impact on the performance of this compound ADCs. The traditional AcButDMH linker, while clinically validated in approved ADCs like Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin), is known for its instability in circulation, which can lead to premature drug release.[3][4] This has driven the development of next-generation linker strategies with improved stability and homogeneity.[3][4]

Hydrazone-Disulfide Linkers (e.g., AcButDMH)

The most clinically utilized linker for this compound ADCs is the AcButDMH (4-(4-acetylphenoxy)butanoic acid) linker.[3][5] This linker connects the this compound payload to lysine (B10760008) residues on the antibody.[6] It is a cleavable linker system that relies on two independent cleavage mechanisms for payload release.[3][7]

  • Acid-Labile Hydrazone: The hydrazone bond is designed to be stable at the neutral pH of the bloodstream (~7.4) but undergoes hydrolysis in the acidic environment of the lysosome (pH 4.5-5.5) following internalization of the ADC into the target cancer cell.[6][7]

  • Disulfide Bond: Following hydrazone cleavage, the disulfide bond within the linker is reduced by intracellular reducing agents like glutathione (B108866) (GSH), which are present in higher concentrations inside the cell than in the bloodstream.[2][5] This reduction step ultimately releases the active this compound payload. The dimethyl substitution on the disulfide in the AcButDMH linker is thought to provide steric hindrance to protect it from premature reduction in circulation.[3]

However, the hydrazone component of this linker has been shown to be unstable in plasma, leading to a shortened half-life and potential off-target toxicity.[3][4]

"Linkerless" Disulfide Linkers

To address the stability issues of hydrazone linkers, a "linkerless" approach has been developed.[3][4] This strategy involves the direct conjugation of a modified this compound derivative to engineered cysteine residues on the antibody via a disulfide bond.[1][3] This site-specific conjugation method offers several advantages:

  • Increased Stability: The direct disulfide bond is significantly more stable in circulation compared to the acid-labile hydrazone linker.[3][4]

  • Homogeneity: Site-specific conjugation to engineered cysteines results in a more homogeneous ADC product with a consistent drug-to-antibody ratio (DAR), which is difficult to achieve with lysine conjugation.[3][4]

  • Improved Tolerability: Preclinical studies have shown that these next-generation this compound ADCs have an increased tolerability profile.[3][4]

The release of the active this compound payload from these "linkerless" ADCs occurs upon reduction of the disulfide bond in the intracellular environment.[3]

Non-Cleavable Linkers

While less common for this compound, non-cleavable linkers, such as those forming stable amide or thioether bonds, represent another strategy.[1][8] These linkers rely on the complete proteolytic degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and an amino acid residue from the antibody.[9]

  • High Stability: Non-cleavable linkers offer the highest stability in circulation.[1]

  • Limited Bystander Effect: The released payload is typically charged and less membrane-permeable, which can limit its ability to kill neighboring antigen-negative tumor cells (the bystander effect).[9]

An early this compound ADC, CMB-401, utilized a non-cleavable amide linker.[9][10]

Quantitative Data Summary

The following tables summarize key quantitative data for different this compound ADC linker strategies.

Table 1: In Vivo Stability of Different this compound ADC Linkers [1]

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo Stability
Hydrazone-DisulfideAcButDMHAcid-cleavable hydrazone and sterically hindered disulfideLess stable in mouse and human plasma[3]
Disulfide ("Linkerless")Direct disulfide bond to engineered cysteineIncreased stability and homogeneity50% of drug remains conjugated after 21 days in vivo[3][4][11]
Amide"Amide Conjugate"Stable to hydrolysisHigh stability[1]

Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers [1]

Linker TypeADC Name/DescriptionCell LineIC50
Hydrazone-DisulfideGemtuzumab Ozogamicin (anti-CD33)HL-600.03 ng/mL[3]
Hydrazone-DisulfideInotuzumab Ozogamicin (anti-CD22)TCC-S0.04 ng/mL[3]
Disulfide ("Linkerless")aCD22-cal ADCWSU-DLCL20.05 nmol/L[1]
Disulfide ("Linkerless")aCD22-cal ADCBJAB0.12 nmol/L[1]

Experimental Protocols

Protocol 1: Conjugation of this compound to Antibody Lysine Residues (AcButDMH Linker)

This protocol describes a general method for the conjugation of a this compound derivative containing an N-hydroxysuccinimide (NHS) ester-functionalized AcButDMH linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • AcButDMH-N-Ac-calicheamicin-γ1-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.4)

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Analytical instruments for characterization (UV-Vis spectrophotometer, HPLC-HIC, LC-MS)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the reaction buffer to a final concentration of 5-10 mg/mL.

    • Ensure the absence of any primary amine-containing substances in the buffer.

  • Linker-Payload Preparation:

    • Dissolve the AcButDMH-N-Ac-calicheamicin-γ1-NHS ester in anhydrous DMF or DMSO to a stock concentration of 1-10 mM immediately before use.

  • Conjugation Reaction:

    • Add the linker-payload solution to the antibody solution at a molar excess of 5-10 fold. The exact ratio should be optimized for the specific antibody and desired Drug-to-Antibody Ratio (DAR).

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 10-20 mM to consume any unreacted NHS ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other reaction components using SEC or TFF.

    • For SEC, use a column with an appropriate molecular weight cutoff (e.g., Sephadex G-25) equilibrated with a formulation buffer (e.g., PBS).

    • Monitor the elution profile by UV absorbance at 280 nm.

    • Pool the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration by UV absorbance at 280 nm.

    • Determine the average DAR using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS) (see Protocol 3).

    • Assess the level of aggregation by Size Exclusion Chromatography (SEC).

Protocol 2: Site-Specific Conjugation of this compound to Engineered Cysteines ("Linkerless" Disulfide)

This protocol outlines the site-specific conjugation of a thiol-reactive this compound derivative to an antibody with engineered cysteine residues.

Materials:

  • Cysteine-engineered monoclonal antibody (e.g., THIOMAB™)

  • nitroPDS-NAc-calicheamicin or other thiol-reactive this compound derivative

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Oxidizing agent (e.g., dehydroascorbic acid, DHAA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, 2 mM EDTA, pH 7.5)

  • Purification and analytical instruments as in Protocol 1.

Procedure:

  • Antibody Reduction:

    • To reduce the inter-chain disulfide bonds and expose the engineered cysteine thiols, incubate the antibody with a 10-50 fold molar excess of TCEP in reaction buffer for 1-3 hours at 37°C.

  • Removal of Reducing Agent:

    • Remove the excess TCEP by buffer exchange using SEC or TFF into the reaction buffer.

  • Re-oxidation of Native Disulfides (Optional but Recommended):

    • To reform the native inter-chain disulfide bonds while leaving the engineered cysteines as free thiols, incubate the reduced antibody with a 5-10 fold molar excess of DHAA for 2-4 hours at room temperature.

  • Conjugation Reaction:

    • Add the thiol-reactive this compound derivative (e.g., nitroPDS-NAc-calicheamicin) to the antibody solution at a 2-5 fold molar excess per engineered cysteine.

    • Incubate for 1-4 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the ADC as described in Protocol 1.

  • Characterization:

    • Characterize the ADC for protein concentration, DAR, and aggregation as described in Protocol 1. Site-specific conjugation should result in a more homogeneous product with a well-defined DAR.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

A. By UV-Visible Spectrophotometry:

This method is rapid but provides an average DAR for the entire ADC population.

  • Measure the absorbance of the purified ADC solution at 280 nm (A280) and at the wavelength of maximum absorbance for this compound (e.g., 334 nm, A334).

  • Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients (ε) and the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.

    • Concentration of Drug (M) = A334 / ε_drug_334

    • Corrected A280 = A280 - (Concentration of Drug * ε_drug_280)

    • Concentration of Antibody (M) = Corrected A280 / ε_antibody_280

  • Calculate the average DAR:

    • DAR = Concentration of Drug / Concentration of Antibody

B. By Hydrophobic Interaction Chromatography (HIC):

HIC separates ADC species with different numbers of conjugated drugs based on their hydrophobicity, providing information on the distribution of DAR species.

  • Use a HIC column (e.g., Butyl-NPR) on an HPLC system.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Equilibrate the column with Mobile Phase A.

  • Inject the ADC sample.

  • Elute with a linear gradient from 100% A to 100% B.

  • Monitor the chromatogram at 280 nm. Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will elute at different retention times.

  • Calculate the average DAR by determining the area of each peak and using the following formula:

    • Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)

C. By Mass Spectrometry (MS):

MS provides the most accurate determination of DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC or its subunits.

  • For intact mass analysis, use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with an appropriate liquid chromatography system (e.g., SEC-MS).

  • Deconvolute the mass spectrum to obtain the molecular weights of the different ADC species.

  • The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody.

  • The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.

  • The weighted average DAR is then calculated.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Drug Treatment:

    • Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium.

    • Remove the old medium and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control.

    • Incubate for 72-96 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Protocol 5: In Vivo Xenograft Efficacy Study

This protocol describes a general procedure for evaluating the antitumor activity of a this compound ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line for tumor implantation

  • This compound ADC, control antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Dosing:

    • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, this compound ADC at different doses).

    • Administer the treatments intravenously (IV) or intraperitoneally (IP) according to the desired dosing schedule (e.g., single dose or multiple doses).

  • Tumor and Body Weight Measurement:

    • Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Compare the tumor growth inhibition in the ADC-treated groups to the control groups.

    • Evaluate the tolerability of the ADC by monitoring body weight changes and any signs of toxicity.

Visualizations

Linker_Cleavage_Mechanisms cluster_extracellular Extracellular (Bloodstream, pH ~7.4) cluster_intracellular Intracellular (Lysosome/Cytosol) cluster_hydrazone Hydrazone-Disulfide Linker cluster_disulfide cluster_noncleavable Non-Cleavable Linker ADC_stable ADC with Stable Linker ADC_internalized Internalized ADC ADC_stable->ADC_internalized Tumor Cell Internalization Hydrazone_cleavage Acidic pH (Lysosome) Hydrazone Hydrolysis ADC_internalized->Hydrazone_cleavage Disulfide_reduction_D GSH (Cytosol) Disulfide Reduction ADC_internalized->Disulfide_reduction_D Proteolytic_degradation Lysosomal Proteases Antibody Degradation ADC_internalized->Proteolytic_degradation Payload_release Active this compound Payload Release Disulfide_reduction_H GSH (Cytosol) Disulfide Reduction Hydrazone_cleavage->Disulfide_reduction_H Disulfide_reduction_H->Payload_release Linkerless Linkerless Disulfide Disulfide Disulfide_reduction_D->Payload_release Proteolytic_degradation->Payload_release

Caption: Payload release mechanisms for different this compound ADC linker types.

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Antibody_prep Antibody Preparation Conjugation Conjugation Reaction Antibody_prep->Conjugation Linker_payload_prep Linker-Payload Synthesis Linker_payload_prep->Conjugation Purification Purification (SEC/TFF) Conjugation->Purification DAR_analysis DAR Determination (UV-Vis, HIC, MS) Purification->DAR_analysis Aggregation_analysis Aggregation Analysis (SEC) Purification->Aggregation_analysis Purity_analysis Purity & Identity (LC-MS) Purification->Purity_analysis Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purity_analysis->Cytotoxicity Stability Plasma Stability Assay Purity_analysis->Stability Efficacy Xenograft Efficacy Study Stability->Efficacy Toxicity Tolerability/Toxicity Study Stability->Toxicity Preclinical_candidate Preclinical_candidate Efficacy->Preclinical_candidate Preclinical Candidate

References

Application Notes: The Use of Calicheamicin in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics originally isolated from the bacterium Micromonospora echinospora.[1][2] These molecules are among the most potent cytotoxic agents ever discovered, exhibiting activity at sub-picomolar concentrations.[1][3][4] Their extreme potency, however, results in a narrow therapeutic window, making them unsuitable for use as standalone systemic chemotherapeutic agents.[3][] This challenge has been overcome by employing calicheamicin (B1180863) as a cytotoxic payload in antibody-drug conjugates (ADCs). ADCs utilize the specificity of a monoclonal antibody to deliver the highly potent this compound derivative directly to tumor cells that express a specific target antigen, thereby minimizing collateral damage to healthy tissues and widening the therapeutic index.[][6][7]

Two this compound-based ADCs, Gemtuzumab ozogamicin (B1678132) (Mylotarg®) and Inotuzumab ozogamicin (Besponsa®), have received FDA approval for the treatment of hematological malignancies, validating the clinical potential of this approach.[8][9][10]

Mechanism of Action

The therapeutic effect of a this compound ADC is a multi-step process that begins with targeted delivery and culminates in cancer cell death.

  • Targeting and Binding : The monoclonal antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell (e.g., CD33 for Gemtuzumab ozogamicin in Acute Myeloid Leukemia, or CD22 for Inotuzumab ozogamicin in B-cell Acute Lymphoblastic Leukemia).[11][12][13]

  • Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[6][13][14][15]

  • Payload Release : The internalized ADC is trafficked to the lysosomes. The acidic environment within the lysosome cleaves the linker connecting the antibody to the this compound payload.[][6][11] For instance, Mylotarg and Besponsa use an acid-labile hydrazone linker.[8]

  • DNA Damage : Once released, the N-acetyl gamma this compound derivative translocates to the nucleus and binds to the minor groove of the DNA.[][11] Intracellular reducing agents, such as glutathione, reduce the molecule's trisulfide group, triggering a chemical cascade known as the Bergman cyclization.[16][17] This reaction produces a highly reactive para-phenylene diradical species.[][11][18]

  • Cell Death : The diradical abstracts hydrogen atoms from the phosphodiester backbone of the DNA, causing site-specific DNA double-strand breaks (DSBs).[][10][11][19] The resulting extensive and irreparable DNA damage activates cellular DNA damage response pathways, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).[6][14][20]

Data Presentation

Quantitative data from preclinical and clinical studies are crucial for evaluating the efficacy and safety of this compound-based ADCs.

Table 1: Preclinical In Vitro Cytotoxicity of this compound ADCs

This table summarizes the 50% inhibitory concentration (IC50) values for novel this compound ADCs against various cancer cell lines.

ADC TargetCell LineTarget ExpressionIC50 (nmol/L)Reference
αCD22WSU-DLCL2CD22+0.05[8]
αCD22BJABCD22+0.12[8]
αLy6EHCC-1569x2Ly6E+0.087[8]
αLy6ENCI-1781Ly6E+0.111[8]

Table 2: Clinical Efficacy of Inotuzumab Ozogamicin (Besponsa®)

This table presents key efficacy results from pivotal clinical trials of Inotuzumab ozogamicin in adult and pediatric patients with relapsed or refractory (R/R) B-cell Acute Lymphoblastic Leukemia (ALL).

TrialPopulationTreatment ArmNComplete Remission (CR/CRi) RateMedian Overall Survival (OS)Reference
INO-VATE ALLAdult R/R CD22+ ALLInotuzumab Ozogamicin16480.7%7.7 months[21]
Standard Chemotherapy16229.4%6.7 months[21]
AALL1621Pediatric R/R CD22+ ALLInotuzumab Ozogamicin4858.3%2-year OS: 36.0%[22]
ITCC-059Pediatric R/R CD22+ ALLInO + Chemotherapy3080%Not Reported[23]

CRi: Complete remission with incomplete hematologic recovery.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with this compound-based targeted therapy.

Calicheamicin_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular cluster_nucleus Nuclear Events ADC 1. ADC Binding CancerCell Cancer Cell Internalization 2. Internalization (Endocytosis) ADC->Internalization ADC-Antigen Complex Antigen Target Antigen (e.g., CD22/CD33) Endosome Endosome Internalization->Endosome Lysosome 3. Lysosomal Trafficking Endosome->Lysosome Release 4. Payload Release (Linker Cleavage) Lysosome->Release Nucleus Nucleus Release->Nucleus Released this compound DNA_Binding 5. DNA Minor Groove Binding DSB 6. DNA Double-Strand Breaks (DSBs) DNA_Binding->DSB Bergman Cyclization Apoptosis 7. Apoptosis DSB->Apoptosis DNA Damage Response Calicheamicin_Signaling_Pathway This compound This compound DSB DNA Double-Strand Breaks (DSBs) This compound->DSB Sensor Sensor Proteins (ATM/ATR Kinases) DSB->Sensor Damage Recognition Mediator Mediator Proteins (e.g., p53) Sensor->Mediator Effector Effector Kinases (Chk1/Chk2) Sensor->Effector Arrest Cell Cycle Arrest (G2/M Phase) Mediator->Arrest Apoptosis Apoptosis Mediator->Apoptosis Effector->Arrest Repair DNA Repair Attempt Arrest->Repair Repair->Apoptosis If repair fails Experimental_Workflow cluster_assays 3. In Vitro Assays cluster_analysis 4. Data Analysis Start Start: ADC Evaluation Cell_Culture 1. Cell Culture (Antigen+ and Antigen- Cells) Start->Cell_Culture ADC_Treatment 2. ADC Incubation (Dose-Response & Time-Course) Cell_Culture->ADC_Treatment Cytotoxicity A. Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) ADC_Treatment->Cytotoxicity Apoptosis B. Apoptosis Assay (e.g., Annexin V / Caspase-Glo) ADC_Treatment->Apoptosis DNA_Damage C. DNA Damage Assay (e.g., Comet Assay / γH2AX Staining) ADC_Treatment->DNA_Damage IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptotic_Pop Quantify Apoptotic Cells Apoptosis->Apoptotic_Pop DSB_Quant Measure DNA Breaks DNA_Damage->DSB_Quant End End: Efficacy Profile IC50->End Apoptotic_Pop->End DSB_Quant->End

References

Protocols for Assessing Calicheamicin-Induced DNA Damage: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that induce DNA double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis.[1] Their high cytotoxicity makes them valuable payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[2] Accurate assessment of calicheamicin-induced DNA damage is critical for understanding its mechanism of action, evaluating drug efficacy, and developing novel therapeutics. These application notes provide detailed protocols for the primary assays used to quantify this compound-induced DNA damage and outline the key signaling pathways involved.

Mechanism of Action of This compound (B1180863)

This compound binds to the minor groove of DNA, where it undergoes a reductive activation, often initiated by intracellular thiols like glutathione.[3][4] This activation triggers a Bergman cyclization reaction, generating a highly reactive para-benzyne diradical.[5] This diradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to the formation of both single-strand breaks (SSBs) and a high proportion of complex, difficult-to-repair double-strand breaks (DSBs).[1][6]

Calicheamicin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Calicheamicin_ADC This compound-ADC Internalization Internalization Calicheamicin_ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release This compound Release Lysosome->Release DNA_Binding Minor Groove Binding Release->DNA_Binding Activation Reductive Activation (e.g., Glutathione) Bergman_Cyclization Bergman Cyclization Activation->Bergman_Cyclization Diradical p-Benzyne Diradical Bergman_Cyclization->Diradical H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction DNA_Binding->Activation DSB DNA Double-Strand Break H_Abstraction->DSB

Caption: Mechanism of this compound-induced DNA double-strand breaks.

Primary Assays for DNA Damage Assessment

The two most common and well-established methods for directly assessing this compound-induced DSBs are the γ-H2AX assay and the neutral comet assay.[7]

γ-H2AX Immunofluorescence Assay

The phosphorylation of the histone variant H2AX on serine 139 (termed γ-H2AX) is one of the earliest cellular responses to DSBs.[8] This modification can be detected using specific antibodies, and the resulting foci at the sites of DNA damage can be visualized and quantified by immunofluorescence microscopy or flow cytometry. The γ-H2AX assay is highly sensitive and specific for DSBs.[8]

Neutral Comet Assay (Single-Cell Gel Electrophoresis)

The neutral comet assay is a single-cell gel electrophoresis technique that measures DNA fragmentation.[9] Under neutral pH conditions, fragmented DNA resulting from DSBs migrates out of the nucleus during electrophoresis, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage. While the alkaline version of the comet assay detects both SSBs and DSBs, the neutral version is more specific for DSBs.[9]

Downstream Cellular Responses

This compound-induced DNA damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways and, if the damage is irreparable, the induction of apoptosis.

DNA Damage Response (DDR) Pathway

The presence of DSBs activates the DDR signaling cascade. The MRN complex (Mre11-Rad50-Nbs1) is one of the first sensors to be recruited to the damage site. This initiates the activation of the ATM (Ataxia-Telangiectasia Mutated) kinase, a central regulator of the DSB response. ATM, in turn, phosphorylates a multitude of downstream targets, including H2AX, leading to cell cycle arrest and the recruitment of DNA repair proteins. The two major pathways for repairing DSBs are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).

DNA_Damage_Response This compound This compound DSB DNA Double-Strand Break This compound->DSB MRN MRN Complex (Mre11, Rad50, Nbs1) DSB->MRN recruits ATM ATM Kinase MRN->ATM activates H2AX H2AX ATM->H2AX phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest ATM->Cell_Cycle_Arrest DNA_Repair DNA Repair (NHEJ, HR) ATM->DNA_Repair gamma_H2AX γ-H2AX H2AX->gamma_H2AX

Caption: Simplified DNA Damage Response pathway for this compound-induced DSBs.

Apoptosis Pathway

Extensive DNA damage that cannot be efficiently repaired will trigger programmed cell death, or apoptosis. This compound-induced apoptosis is typically mediated through the intrinsic (mitochondrial) pathway and is independent of p53.[7] This involves the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3.

Apoptosis_Pathway DSB Extensive DNA Double-Strand Breaks Bax Bax Activation DSB->Bax Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by this compound-induced DNA damage.

Quantitative Data Presentation

The following tables summarize representative quantitative data for the assessment of this compound-induced DNA damage.

Table 1: γ-H2AX Foci Formation in Response to this compound Treatment

This compound Concentration (pM)Mean γ-H2AX Foci per Cell (± SD)% of γ-H2AX Positive Cells
0 (Control)0.5 ± 0.25%
105.2 ± 1.545%
5015.8 ± 3.185%
10025.1 ± 4.598%
25038.6 ± 5.2>99%

Table 2: Neutral Comet Assay Parameters after this compound Treatment

This compound Concentration (pM)% DNA in Tail (± SD)Tail Moment (± SD)
0 (Control)2.1 ± 0.80.5 ± 0.2
5015.3 ± 3.58.2 ± 1.9
10028.9 ± 5.115.6 ± 3.3
25045.2 ± 6.827.4 ± 4.9
50062.7 ± 8.241.5 ± 6.7

Table 3: Induction of Apoptosis by this compound

This compound Concentration (pM)% Annexin V Positive Cells (± SD)Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)4.5 ± 1.21.0
5018.2 ± 3.83.5
10035.6 ± 5.57.8
25062.1 ± 7.915.2
50085.3 ± 9.125.6

Experimental Protocols

Protocol 1: γ-H2AX Immunofluorescence Staining

This protocol describes the detection of γ-H2AX foci in cultured cells treated with this compound.

Materials:

  • Cultured cells

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Antifade mounting medium

  • Coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time (e.g., 1-4 hours). Include an untreated control.

  • Fixation:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the cells with the primary anti-γ-H2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γ-H2AX (e.g., green or red) channels.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).

gH2AX_Workflow Start Start: Seed Cells on Coverslips Treatment Treat with this compound Start->Treatment Fixation Fix with 4% PFA Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Blocking Block with BSA Permeabilization->Blocking Primary_Ab Incubate with anti-γ-H2AX Ab Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Counterstain Counterstain with DAPI Secondary_Ab->Counterstain Mount Mount Coverslips Counterstain->Mount Analyze Image and Quantify Foci Mount->Analyze

Caption: Workflow for the γ-H2AX immunofluorescence assay.

Protocol 2: Neutral Comet Assay

This protocol details the steps for performing a neutral comet assay to detect DSBs in single cells.

Materials:

  • Treated and control cell suspensions

  • Low Melting Point (LMP) Agarose (B213101)

  • Normal Melting Point (NMP) Agarose

  • Comet assay slides

  • Lysis Solution (neutral pH)

  • Neutral Electrophoresis Buffer

  • DNA stain (e.g., SYBR Green, PI)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Slide Preparation:

    • Coat comet assay slides with a layer of 1% NMP agarose and allow it to solidify.

  • Cell Encapsulation:

    • Prepare a single-cell suspension of treated and control cells (at ~1 x 10^5 cells/mL).

    • Mix the cell suspension with 0.7% LMP agarose (at 37°C) at a 1:10 (v/v) ratio.

    • Pipette 75 µL of the cell-agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Solidify the agarose by placing the slides at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in pre-chilled neutral Lysis Solution for 1 hour at 4°C. This removes cell membranes and histones, leaving behind the nucleoid.

  • Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold neutral electrophoresis buffer.

    • Perform electrophoresis at a low voltage (e.g., 20-25 V) for 30-40 minutes at 4°C.

  • Staining and Visualization:

    • Gently remove the slides from the tank and wash them with distilled water.

    • Stain the DNA by adding a few drops of a fluorescent DNA stain (e.g., SYBR Green) to each slide and incubate for 5-10 minutes in the dark.

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Capture images of at least 50-100 comets per sample.

    • Use specialized comet assay software to quantify parameters such as the percentage of DNA in the tail and the tail moment.

Comet_Assay_Workflow Start Start: Prepare Cell Suspension Encapsulate Encapsulate Cells in Agarose Start->Encapsulate Lysis Lyse Cells in Neutral Buffer Encapsulate->Lysis Electrophoresis Neutral Gel Electrophoresis Lysis->Electrophoresis Stain Stain DNA Electrophoresis->Stain Visualize Visualize Comets Stain->Visualize Analyze Quantify Comet Parameters Visualize->Analyze

Caption: Workflow for the neutral comet assay.

References

Application Notes and Protocols for the Synthesis of Calicheamicin Derivatives with Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Their remarkable cytotoxicity, which stems from their ability to induce double-stranded DNA breaks, makes them highly effective payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1][2][3] Two calicheamicin-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), respectively.[2]

Despite their clinical success, first-generation This compound (B1180863) ADCs are associated with challenges related to stability, heterogeneity, and aggregation.[2][4][5] A key liability is the acid-sensitive hydrazone linker used to conjugate the this compound to the antibody, which can lead to premature payload release in circulation, resulting in off-target toxicity and a reduced therapeutic window.[4][6] This has prompted the development of novel synthetic strategies to produce more stable and homogeneous this compound derivatives.

These application notes provide an overview of synthetic approaches to enhance the stability of this compound derivatives, particularly in the context of ADCs. Detailed protocols for key experiments are also presented to guide researchers in this field.

Strategies for Improved Stability

Several key strategies have been developed to address the stability issues of this compound derivatives:

  • Linker Modification: A primary focus for improving stability has been the development of alternative linkers to the acid-labile hydrazone. A significant advancement is the creation of "linkerless" conjugates where the this compound is directly attached to the antibody.[4][5] This can be achieved by reacting the thiol of a reduced this compound with an engineered cysteine on the antibody to form a stable disulfide bond.[4][5] This approach not only improves circulation stability but also results in more homogeneous ADC preparations.[4][5]

  • Site-Specific Conjugation: Traditional conjugation methods result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[6] Site-specific conjugation, often utilizing engineered cysteines or unnatural amino acids on the antibody, allows for precise control over the location and stoichiometry of payload attachment.[4][5] This leads to a more uniform product with improved pharmacokinetics and a better safety profile.[4][5]

  • Oligosaccharide Modification: The aryltetrasaccharide portion of this compound is crucial for its DNA binding specificity.[7] Synthetic modifications to this oligosaccharide chain, such as replacing a sugar ring with a basic side chain, can alter the physicochemical properties of the molecule, potentially impacting its stability and solubility.[8]

  • Aglycone Modification: The enediyne core, or aglycone, is responsible for the DNA-damaging activity of this compound. The synthesis of analogues with a more stable bicyclo[7.3.1]diynene system has been reported, suggesting that modifications to the core structure can enhance stability while retaining cytotoxic potential.[9]

Quantitative Data on Stability and Potency

The following tables summarize key quantitative data for novel this compound derivatives with improved stability and for clinically relevant this compound ADCs.

Derivative/ADCPlatformKey Stability FindingIn Vivo ModelReference
aLy6E-cal ADCLinkerless (disulfide bond)50% of the drug remained conjugated to the antibody after 21 days.Nontumor-bearing mice[4]

Table 1: In Vivo Stability of a Linkerless this compound ADC

ADCTarget AntigenCell LineCancer TypeIC50 (ng/mL)Reference
Gemtuzumab OzogamicinCD33HL-60Acute Promyelocytic Leukemia0.03[3]
Gemtuzumab OzogamicinCD33U937Histiocytic Lymphoma0.05[3]
Inotuzumab OzogamicinCD22TCC-SBladder Carcinoma0.04[3]

Table 2: Comparative Cytotoxicity (IC50) of this compound ADCs

Experimental Protocols

Protocol 1: Synthesis of an Activated Disulfide this compound Derivative

This protocol describes the synthesis of a this compound derivative activated with a disulfide group, suitable for conjugation to a thiol-containing antibody or other biomolecule. This is a general procedure based on methods described for creating linkerless ADCs.[4]

Materials:

  • N-acetyl-γ-calicheamicin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • 2,2'-Dithiodipyridine (DTDP)

  • Dimethylformamide (DMF)

  • Phosphate buffered saline (PBS), pH 7.4

  • Reversed-phase HPLC system

Procedure:

  • Reduction of this compound: a. Dissolve N-acetyl-γ-calicheamicin in DMF. b. Add a 10-fold molar excess of TCEP dissolved in PBS. c. Incubate the reaction at room temperature for 2 hours to reduce the disulfide bond and generate the free thiol.

  • Activation with DTDP: a. To the solution containing the reduced this compound, add a 5-fold molar excess of DTDP dissolved in DMF. b. Allow the reaction to proceed for 1 hour at room temperature.

  • Purification: a. Purify the activated disulfide this compound derivative by reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid. b. Collect the fractions containing the desired product and lyophilize to dryness. c. Confirm the identity and purity of the product by mass spectrometry.

Protocol 2: Site-Specific Conjugation of this compound to an Engineered Antibody

This protocol outlines the conjugation of an activated disulfide this compound derivative to an antibody with an engineered cysteine residue.

Materials:

  • Engineered monoclonal antibody (mAb) with a free cysteine residue

  • Activated disulfide this compound derivative (from Protocol 1)

  • TCEP

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Antibody Reduction (if necessary): a. If the engineered cysteine is in a disulfide bond, dissolve the mAb in PBS. b. Add a 2-fold molar excess of TCEP. c. Incubate at 37°C for 1 hour. d. Remove excess TCEP by buffer exchange using a desalting column equilibrated with PBS.

  • Conjugation Reaction: a. Dissolve the activated disulfide this compound derivative in a small volume of DMF and add it to the reduced mAb solution in PBS. Use a 5-fold molar excess of the this compound derivative relative to the antibody. b. Gently mix and incubate the reaction at room temperature for 4 hours.

  • Purification of the ADC: a. Purify the resulting ADC by size-exclusion chromatography to remove unreacted this compound derivative and any aggregates. b. Use PBS as the mobile phase. c. Collect the monomeric ADC peak.

  • Characterization: a. Determine the drug-to-antibody ratio (DAR) by hydrophobic interaction chromatography (HIC) or mass spectrometry. b. Assess the level of aggregation by size-exclusion chromatography.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to determine the in vitro potency of a this compound ADC using a cell viability assay.[3]

Materials:

  • Target cancer cell line (e.g., HL-60 for a CD33-targeting ADC)

  • Complete cell culture medium

  • This compound ADC

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • ADC Treatment: a. Prepare serial dilutions of the this compound ADC in complete medium. b. Add 100 µL of the ADC dilutions to the appropriate wells. Include untreated cells as a negative control. c. Incubate for 72-96 hours.

  • Cell Viability Measurement (MTT Assay): a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Add 150 µL of solubilization solution to each well and incubate for 2-4 hours at room temperature in the dark, with gentle shaking. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Activated this compound cluster_conjugation ADC Conjugation cluster_characterization Characterization This compound N-acetyl-γ-calicheamicin reduction Reduction with TCEP This compound->reduction activation Activation with DTDP reduction->activation hplc RP-HPLC Purification activation->hplc activated_cal Activated Disulfide this compound hplc->activated_cal conjugation Conjugation Reaction activated_cal->conjugation antibody Engineered mAb antibody->conjugation sec SEC Purification conjugation->sec adc This compound ADC sec->adc dar DAR Determination (HIC/MS) adc->dar aggregation Aggregation Analysis (SEC) adc->aggregation cytotoxicity In Vitro Cytotoxicity (IC50) adc->cytotoxicity

Caption: Experimental workflow for the synthesis and characterization of a stable this compound ADC.

calicheamicin_moa cluster_cell Cancer Cell adc This compound ADC receptor Tumor Antigen (e.g., CD33) adc->receptor Binding endocytosis Internalization (Endocytosis) receptor->endocytosis lysosome Lysosome endocytosis->lysosome release Payload Release lysosome->release cal_payload This compound Payload release->cal_payload dna Nuclear DNA cal_payload->dna Minor Groove Binding & Bergman Cyclization ds_break Double-Strand Break dna->ds_break dna_damage_response DNA Damage Response (ATM/ATR, Chk1/Chk2) ds_break->dna_damage_response apoptosis Apoptosis dna_damage_response->apoptosis

Caption: Mechanism of action and signaling pathway of a this compound ADC.

References

Application Notes and Protocols for the Analytical Characterization of Calicheamicin and its Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora.[1] Their profound cytotoxicity is attributed to their ability to bind to the minor groove of DNA and cause double-strand breaks, ultimately leading to cell death.[1][2] This mechanism makes calicheamicin (B1180863) an attractive payload for antibody-drug conjugates (ADCs), which are designed to selectively deliver the cytotoxic agent to cancer cells. Two approved ADCs, Gemtuzumab ozogamicin (B1678132) (Mylotarg) and Inotuzumab ozogamicin (Besponsa), utilize this compound derivatives.[3][4][5]

The inherent complexity and heterogeneity of this compound and its ADCs necessitate a suite of robust analytical methods for their characterization.[6] These methods are crucial for ensuring product quality, stability, and efficacy. This document provides an overview of the key analytical techniques and detailed protocols for the characterization of this compound and its conjugates.

Spectroscopic Characterization

UV-Visible spectrophotometry is a fundamental technique for the initial characterization and quantification of this compound and its conjugates.

Principle

UV-Visible spectrophotometry measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.[7] This technique can be used to determine the concentration of a substance in solution and to assess the drug-to-antibody ratio (DAR) of ADCs.[8]

Protocol: UV-Visible Spectrophotometry for DAR Determination

Objective: To determine the average number of this compound molecules conjugated to an antibody.

Materials:

  • This compound-ADC sample

  • Unconjugated antibody (control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of dilutions of the unconjugated antibody in PBS to generate a standard curve.

  • Prepare a precisely diluted solution of the this compound-ADC in PBS.

  • Measure the absorbance of the antibody standards and the ADC solution at 280 nm and at the characteristic absorbance maximum of the this compound derivative (e.g., ~320-340 nm). The specific wavelength will depend on the linker and this compound derivative used.

  • Calculate the protein concentration using the absorbance at 280 nm and the known extinction coefficient of the antibody. Correct for the absorbance contribution of the this compound at this wavelength.

  • Calculate the concentration of the conjugated this compound using its characteristic absorbance maximum and its molar extinction coefficient.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

Data Presentation:

ParameterValue
Molar Extinction Coefficient of Antibody at 280 nmUser-defined
Molar Extinction Coefficient of this compound at λmaxUser-defined
Absorbance of ADC at 280 nmMeasured
Absorbance of ADC at λmaxMeasured
Calculated Antibody Concentration (M)Calculated
Calculated this compound Concentration (M)Calculated
Drug-to-Antibody Ratio (DAR) Calculated

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound and its conjugates.

Reversed-Phase HPLC (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity.[9] It is widely used to determine the purity of this compound derivatives and to analyze the heterogeneity of ADCs.[10]

Protocol: RP-HPLC for Purity Assessment of a this compound Derivative

Objective: To assess the purity of a this compound derivative.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., YMC Pro C18, 2.0 x 50 mm, 3 µm)[11]

Mobile Phases:

  • Mobile Phase A: 0.1% Formic acid in water[11]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[11]

Procedure:

  • Prepare a standard solution of the this compound derivative in an appropriate solvent (e.g., acetonitrile/water mixture).

  • Set the column temperature to ambient.[11]

  • Equilibrate the column with an initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject the sample (e.g., 20 µL).[11]

  • Run a linear gradient to increase the concentration of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

  • Monitor the elution profile at the characteristic wavelength of the this compound derivative.

  • Calculate the purity by integrating the peak area of the main compound and any impurities.

Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their size. It is a critical method for detecting and quantifying aggregates and fragments in ADC preparations.[10]

Protocol: SEC-HPLC for Aggregate Analysis of this compound-ADCs

Objective: To quantify the percentage of monomer, aggregate, and fragment in a this compound-ADC sample.

Instrumentation:

  • HPLC system with a UV or fluorescence detector

  • SEC column suitable for monoclonal antibodies

Mobile Phase:

  • Isocratic mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

Procedure:

  • Dilute the ADC sample to an appropriate concentration in the mobile phase.

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject the sample.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the aggregate, monomer, and fragment to determine their relative percentages.[10]

Data Presentation: Summary of ADC Characterization by HPLC

Analytical MethodParameter MeasuredTypical Result
RP-HPLCPurity of this compound Derivative>95%
SEC-HPLC% Monomer>99%[10]
SEC-HPLC% Aggregate<1%[10]
SEC-HPLC% Fragment<1%[10]

Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the detailed structural characterization of this compound and its conjugates, providing accurate mass measurements and information on drug distribution.[6][8]

Electrospray Ionization Mass Spectrometry (ESI-MS)

Principle: ESI-MS is a soft ionization technique that is well-suited for the analysis of large biomolecules like ADCs. It can be used to determine the molecular weight of the intact ADC and to assess the distribution of different drug-loaded species.[8]

Protocol: Intact Mass Analysis of a this compound-ADC by LC-ESI-MS

Objective: To determine the molecular weight and drug-load distribution of an ADC.

Instrumentation:

  • LC-MS system with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).[10]

Procedure:

  • Desalt the ADC sample using a suitable method (e.g., buffer exchange).

  • Separate the ADC from non-volatile salts using a short RP or SEC column online with the mass spectrometer.

  • Acquire the mass spectrum of the intact ADC under positive ion mode.[10]

  • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass spectrum.

  • The deconvoluted spectrum will show a distribution of peaks, each corresponding to the antibody conjugated with a different number of this compound molecules.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Principle: MALDI-MS is another soft ionization technique used for large molecules. Infrared (IR) MALDI is often preferred over Ultraviolet (UV) MALDI for this compound conjugates, as UV irradiation can cause degradation of the this compound moiety.[6][8]

Protocol: IR-MALDI-MS for DAR Determination

Objective: To determine the average DAR of a this compound-ADC.

Instrumentation:

Procedure:

  • Mix the ADC sample with the glycerol matrix on the MALDI target plate.

  • Allow the mixture to dry.

  • Acquire the mass spectrum. The resulting spectrum will show a molecular ion envelope with partially resolved peaks.

  • The mass shift between the peak maxima corresponds to the mass of the covalently attached this compound derivative.[8]

  • Deconvolute the peak envelope to determine the distribution and average number of conjugated drugs.[8]

Stability-Indicating Assays

Assessing the stability of this compound-ADCs is crucial for determining their shelf-life and ensuring their safety and efficacy.

Protocol: Stability Assessment of this compound-ADCs in Plasma

Objective: To evaluate the stability of the linker and the release of the this compound payload in plasma.

Procedure:

  • Incubate the this compound-ADC in human or animal plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).

  • At each time point, precipitate the plasma proteins (e.g., with acetonitrile).

  • Analyze the supernatant for the presence of released this compound and its metabolites using LC-MS/MS.[12]

  • The remaining conjugated ADC in the pellet can be quantified using methods like ELISA.[12][13]

Data Presentation: In Vitro Plasma Stability

Time (days)% Drug Remaining Conjugated
0100
1User-defined
3User-defined
7User-defined
2150% (for a novel linker)[3][4][5]

Visualizations

Experimental Workflow for this compound-ADC Characterization

G cluster_0 ADC Production cluster_1 Physicochemical Characterization cluster_2 Functional & Stability Assessment cluster_3 Final Product Conjugation Conjugation of this compound to Monoclonal Antibody Purification Purification of ADC Conjugation->Purification UV_Vis UV-Vis Spectrophotometry (DAR determination) Purification->UV_Vis SEC_HPLC SEC-HPLC (Aggregation & Fragmentation) Purification->SEC_HPLC RP_HPLC RP-HPLC (Purity & Heterogeneity) Purification->RP_HPLC Mass_Spec Mass Spectrometry (Intact Mass & DAR Distribution) Purification->Mass_Spec Stability Stability Studies (e.g., Plasma Incubation) UV_Vis->Stability SEC_HPLC->Stability RP_HPLC->Stability Mass_Spec->Stability Final_Product Characterized this compound-ADC Stability->Final_Product Bioassay In Vitro Cytotoxicity Assay Bioassay->Final_Product

Caption: Workflow for the analytical characterization of a this compound-ADC.

This compound Mechanism of Action

G This compound This compound Binding Binding This compound->Binding DNA_Minor_Groove DNA Minor Groove DNA_Minor_Groove->Binding Activation Activation (Bergman Cyclization) Binding->Activation Diradical 1,4-Didehydrobenzene Diradical Activation->Diradical H_Abstraction Hydrogen Abstraction from Deoxyribose Backbone Diradical->H_Abstraction Strand_Scission Double-Strand Break H_Abstraction->Strand_Scission DNA_Backbone DNA Sugar Backbone DNA_Backbone->H_Abstraction Cell_Death Cell Death Strand_Scission->Cell_Death

Caption: Simplified mechanism of this compound-induced DNA damage.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Calicheamicin-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with calicheamicin-based antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section is designed to help you identify and solve specific issues that may arise during your in-vitro experiments. Each issue is presented in a question-and-answer format, providing potential causes and detailed experimental protocols to investigate the problem.

Issue 1: Reduced Cytotoxicity or Increased IC50 of This compound (B1180863) ADC in a Cancer Cell Line

Question: My this compound-based ADC is showing reduced efficacy (higher IC50) in my target cell line compared to previous experiments or published data. What are the potential causes and how can I investigate them?

Answer: Reduced ADC efficacy is a common challenge and can stem from several resistance mechanisms developed by the cancer cells. The primary culprits are often reduced target antigen expression, increased drug efflux, or impaired apoptotic signaling. Here’s how to systematically troubleshoot this issue:

Potential Causes & Experimental Plan:

  • Decreased Target Antigen Expression: The ADC cannot bind effectively if the target antigen (e.g., CD33 or CD22) is downregulated on the cell surface.

    • Experiment: Quantify cell surface antigen expression using Flow Cytometry.

  • Increased Drug Efflux: The this compound payload may be actively pumped out of the cell by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1).

    • Experiment: Measure MDR1/P-gp activity using a Rhodamine 123 Efflux Assay.

  • Impaired Apoptotic Signaling: The cells may have acquired defects in the apoptotic pathway, for instance, by overexpressing anti-apoptotic proteins like BCL-2, rendering them resistant to the DNA-damaging effects of this compound.

    • Experiment: Assess the apoptotic response using an Annexin V/PI Apoptosis Assay.

  • Reduced DNA Damage Response: The ADC may be effective at delivering the payload, but the cells are not registering the DNA damage or initiating cell death.

    • Experiment: Quantify DNA double-strand breaks using a γ-H2AX Immunofluorescence Assay.

Below is a workflow to diagnose the potential resistance mechanism.

Experimental Workflow for Investigating ADC Resistance

G start Reduced ADC Cytotoxicity Observed (Increased IC50) check_antigen Quantify Surface Antigen (Flow Cytometry) start->check_antigen antigen_down Antigen Downregulation check_antigen->antigen_down Low Expression antigen_ok Antigen Levels Normal check_antigen->antigen_ok Normal/High Expression check_efflux Assess Drug Efflux (Rhodamine 123 Assay) antigen_ok->check_efflux efflux_high Increased Drug Efflux check_efflux->efflux_high High Efflux efflux_normal Normal Drug Efflux check_efflux->efflux_normal Low/Normal Efflux check_apoptosis Measure Apoptosis (Annexin V/PI Assay) efflux_normal->check_apoptosis apoptosis_low Impaired Apoptosis check_apoptosis->apoptosis_low Low Apoptosis apoptosis_ok Apoptosis Pathway Intact check_apoptosis->apoptosis_ok Normal Apoptosis check_dna_damage Quantify DNA Damage (γ-H2AX Assay) apoptosis_low->check_dna_damage damage_low Reduced DNA Damage check_dna_damage->damage_low Low γ-H2AX foci

Caption: Workflow for troubleshooting reduced this compound ADC efficacy.

Issue 2: High Background Signal in γ-H2AX Immunofluorescence Assay

Question: I am trying to quantify DNA double-strand breaks using γ-H2AX staining, but my untreated control cells show a high number of foci, making it difficult to assess the effect of the this compound ADC. What could be wrong?

Answer: High background in a γ-H2AX assay can be caused by issues with the experimental protocol or the health of the cells. It's crucial to have a low background to accurately quantify treatment-induced DNA damage.

Potential Causes & Troubleshooting Steps:

  • Antibody Specificity/Concentration: The primary or secondary antibody may be binding non-specifically or used at too high a concentration.

    • Solution: Titrate your primary antibody to find the optimal concentration. Always run a secondary-only control to check for non-specific binding of the secondary antibody.[1]

  • Inadequate Blocking: Non-specific sites may not be sufficiently blocked, leading to antibody sticking.

    • Solution: Increase the blocking time (e.g., from 1 hour to 2 hours) or try a different blocking agent (e.g., 5% Goat Serum in PBS instead of BSA).

  • Cell Culture Stress: The cells may be experiencing stress from culture conditions (e.g., nutrient deprivation, over-confluency, contamination), which can induce baseline DNA damage.

    • Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding.[2] Culture cells without selection antibiotics for at least a week before the experiment, as some antibiotics can induce DNA damage.[1]

  • Fixation/Permeabilization Artifacts: Over-fixation or harsh permeabilization can damage nuclear structures and expose epitopes non-specifically.

    • Solution: Optimize fixation time (e.g., 10-15 minutes with 4% PFA is standard).[3][4] Ensure permeabilization (e.g., 0.2-0.3% Triton X-100 in PBS) is not too long (e.g., 10-15 minutes).[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound-based ADCs?

A1: Resistance to this compound-based ADCs is multifactorial. The main mechanisms can be categorized into four groups[5]:

  • Antigen-Related: This includes the loss or downregulation of the target antigen (e.g., CD33, CD22) on the cancer cell surface, preventing the ADC from binding.[5]

  • Drug Efflux: Upregulation of ABC drug transporters, such as P-glycoprotein (MDR1), which actively pump the this compound payload out of the cell before it can reach the DNA.[5][6][7]

  • Altered ADC Processing: Defects in the internalization of the ADC, its trafficking to the lysosome, or the cleavage of the linker to release the payload can all confer resistance.[8]

  • Impaired DNA Damage and Apoptotic Response: The cancer cells can develop mechanisms to either repair the DNA double-strand breaks caused by this compound more efficiently or to evade apoptosis by upregulating anti-apoptotic proteins like BCL-2 and BCL-XL.[9][10]

Key Resistance Pathways to this compound ADCs

G ADC This compound ADC Binding 1. ADC Binding ADC->Binding Internalization 2. Internalization Binding->Internalization Release 3. Payload Release Internalization->Release DNA_Damage 4. DNA Damage Release->DNA_Damage Apoptosis 5. Apoptosis DNA_Damage->Apoptosis Res1 Antigen Downregulation Res1->Binding Blocks Res2 Impaired Trafficking Res2->Internalization Blocks Res3 MDR1 Efflux Pump Res3->Release Removes Payload Res4 BCL-2 Overexpression Res4->Apoptosis Inhibits

Caption: Key mechanisms of resistance disrupting the ADC's mechanism of action.

Q2: How can I develop a this compound-resistant cell line in the lab?

A2: A common method is to culture the parental cancer cell line with gradually increasing concentrations of the this compound-based ADC or free this compound over several weeks to months.[8][10][11] This process selects for cells that can survive and proliferate under drug pressure.

  • Step 1: Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of your this compound agent in the parental cell line.

  • Step 2: Chronic Exposure: Start by treating the cells with a low concentration of the drug (e.g., IC20, the concentration that inhibits 20% of cell growth).[8]

  • Step 3: Dose Escalation: Once the cells have acclimated and are growing steadily, passage them and increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold).[10]

  • Step 4: Characterization: After several months, the resulting cell population should exhibit a significantly higher IC50 than the parental line. You should then characterize the resistance mechanism(s) using the assays described in this guide. It is recommended to freeze cell stocks at various stages of resistance development.[9]

Q3: My this compound-resistant cells show high MDR1 expression. What strategies can I use to overcome this?

A3: High MDR1 expression is a common mechanism of resistance to this compound.[6] You can explore several strategies:

  • Combination Therapy: Combine the this compound ADC with an MDR1 inhibitor. For example, verapamil (B1683045) or reversan (B135888) have been shown to re-sensitize this compound-resistant cells.

  • Next-Generation ADCs: Use an ADC with a different payload that is not a substrate for MDR1. Several novel payloads are being developed to circumvent this resistance mechanism.

  • Alternative Targeted Therapies: If the target antigen is still expressed, consider therapies with different mechanisms of action, such as CAR-T cells or bispecific antibodies.

Q4: Can overexpression of BCL-2 family proteins alone confer resistance to this compound ADCs?

A4: Yes. Studies have shown that overexpression of anti-apoptotic proteins like BCL-2 and BCL-XL is sufficient to confer resistance to this compound-based ADCs like gemtuzumab ozogamicin (B1678132) (GO) and inotuzumab ozogamicin (IO).[10] For example, in one study, killing of ML-1 AML cells by GO decreased from 56% in parental cells to 32% and 26% in cells overexpressing BCL-2 and BCL-XL, respectively.[10] This provides a strong rationale for combining this compound ADCs with BCL-2 inhibitors like venetoclax.[10][12]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound-Based ADCs in Sensitive vs. Resistant Cell Lines
Cell LineADC/PayloadResistance MechanismIC50 Parental (ng/mL)IC50 Resistant (ng/mL)Fold ResistanceReference
HL-60 (AML)This compoundChronic ExposureNot SpecifiedNot Specified~40
KG-1 (AML)Gemtuzumab OzogamicinIntrinsic>1000>1000Completely Resistant
Daudi (Lymphoma)Inotuzumab OzogamicinP-gp Overexpression~1.0>100>100
REH (ALL)Inotuzumab OzogamicinBCL-2 Overexpression~25 (at 39% killing)~500 (at 12% killing)Significant[10]

Note: IC50 values can vary significantly between studies due to different experimental conditions (e.g., incubation time, assay method). This table provides representative examples.

Table 2: Cross-Resistance Profile of this compound
Cell LinePrimary Resistance ToThis compound Resistance Index (RI)Doxorubicin Resistance Index (RI)Cisplatin Resistance Index (RI)Reference
HL60/GO-R (AML)Gemtuzumab OzogamicinHighHigh (MDR1 substrate)Low[5]
A2780/CP70 (Ovarian)CisplatinLowLowHigh[5]
HEK293-P-gpP-gp OverexpressionHighHighLow

Resistance Index (RI) = IC50 of resistant line / IC50 of parental line. A high RI indicates significant cross-resistance.

Key Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous, escalating exposure.

Materials:

  • Parental cancer cell line (e.g., HL-60)

  • This compound-based ADC (e.g., Gemtuzumab Ozogamicin) or free this compound

  • Complete cell culture medium

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • 96-well plates, culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Parental IC50: a. Seed parental cells in a 96-well plate. b. Treat with a serial dilution of the this compound agent for 72-96 hours. c. Perform a cell viability assay to determine the IC50.

  • Initiate Resistance Development: a. Culture parental cells in a flask with a starting concentration of the this compound agent equal to the IC20 (the concentration that kills 20% of cells). b. Maintain the culture, changing the medium with the fresh drug every 3-4 days, until the cells resume a normal growth rate.[9]

  • Escalate the Dose: a. Once the cells are growing robustly, passage them and increase the drug concentration by 1.5- to 2-fold.[10] b. Repeat this process of adaptation followed by dose escalation for 3-9 months.

  • Confirm and Characterize Resistance: a. Periodically, perform a cell viability assay on the resistant population and compare the IC50 to the parental cell line. b. A significant increase (e.g., >10-fold) in IC50 indicates the development of resistance. c. Bank frozen stocks of the cells at each major increase in resistance.[9]

Protocol 2: Rhodamine 123 Efflux Assay for MDR1 (P-gp) Function

This flow cytometry-based assay measures the ability of cells to efflux the fluorescent MDR1 substrate, Rhodamine 123 (Rh123). Reduced intracellular fluorescence indicates high efflux activity.

Materials:

  • Parental and suspected resistant cells

  • Rhodamine 123 (stock solution in DMSO)

  • MDR1 inhibitor (e.g., Verapamil or Cyclosporin A)

  • Serum-free medium (e.g., RPMI 1640)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest 1x10^6 cells per sample and wash with cold PBS.

  • Loading with Rh123: a. Resuspend cell pellets in 1 mL of pre-warmed serum-free medium containing 1-2 µM Rh123. b. For inhibitor controls, add an MDR1 inhibitor (e.g., 10 µM Verapamil) to the medium. c. Incubate all samples for 30-60 minutes at 37°C, protected from light.

  • Efflux Phase: a. Wash cells twice with cold PBS to remove extracellular Rh123. b. Resuspend cells in 1 mL of pre-warmed fresh medium (with or without the inhibitor for the control samples). c. Incubate at 37°C for 1-2 hours to allow for drug efflux.

  • Flow Cytometry Analysis: a. Wash cells once more with cold PBS and resuspend in FACS buffer. b. Analyze the samples on a flow cytometer, measuring fluorescence in the green channel (e.g., FITC).

  • Interpretation:

    • Resistant Cells (High MDR1): Will show low Rh123 fluorescence due to active efflux.

    • Parental/Sensitive Cells (Low MDR1): Will show high Rh123 fluorescence.

    • Resistant Cells + Inhibitor: Will show high Rh123 fluorescence, as the inhibitor blocks efflux, restoring Rh123 accumulation.

Protocol 3: γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks

This microscopy-based assay quantifies the formation of nuclear foci containing phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • This compound ADC

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (0.3% Triton X-100 in PBS)[4]

  • Blocking Buffer (5% BSA in PBS)[3][4]

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat with the this compound ADC for the desired time (e.g., 6-24 hours). Include an untreated control.

  • Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.[3]

  • Permeabilization: Wash three times with PBS. Permeabilize with Permeabilization Buffer for 15 minutes at room temperature.[4]

  • Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room temperature.[3][4]

  • Primary Antibody Incubation: Incubate with the anti-γ-H2AX primary antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C in a humidified chamber.[3]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.[3]

  • Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslip onto a microscope slide using antifade mounting medium.[3]

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in foci per cell in treated samples compared to controls indicates DSB induction.

References

Technical Support Center: Total Synthesis of Calicheamicin γ¹ᴵ

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of calicheamicin (B1180863) γ¹ᴵ.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound γ¹ᴵ?

A1: The total synthesis of this compound γ¹ᴵ is considered a landmark achievement in organic synthesis due to its molecular complexity.[1] The primary challenges include:

  • Synthesis of the Enediyne Aglycone: The bicyclo[7.3.1]enediyne core is highly strained and prone to decomposition, making its construction and handling difficult.[2][3]

  • Synthesis of the Complex Oligosaccharide: The aryltetrasaccharide portion contains unusual sugar moieties and requires precise stereochemical control during its assembly.[4][5]

  • Installation of the N-O Glycosidic Linkage: The connection between rings A and B of the oligosaccharide is a rare N-O glycosidic bond, which presents a unique synthetic hurdle.

  • Glycosylation of the Aglycone: Attaching the large, complex oligosaccharide to the unstable enediyne aglycone is a delicate and often low-yielding step.

  • Protecting Group Strategy: The molecule has numerous functional groups that necessitate a complex and orthogonal protecting group strategy to avoid unwanted side reactions.[6]

  • Overall Synthesis Length and Yield: The multi-step nature of the synthesis (e.g., 36 steps in Nicolaou's total synthesis) leads to low overall yields and makes scaling up the process challenging.[2][3]

Q2: What are the main strategies for the synthesis of the this compound oligosaccharide?

A2: The synthesis of the this compound oligosaccharide has been a significant challenge. Key strategies often involve a convergent approach where different fragments of the oligosaccharide are synthesized separately and then coupled. For instance, the Nicolaou group's synthesis involved the preparation of the ABC ring system and subsequent coupling.[5] A notable challenge within this synthesis is the stereocontrolled formation of the glycosidic linkages, particularly the unique N-O linkage. Kahne and coworkers developed a concise synthesis using the sulfoxide (B87167) glycosylation method to construct all glycosidic linkages, including a general method for the N-O bond.[7]

Q3: What are the key considerations for the glycosylation of the this compound aglycone?

A3: The glycosylation of the this compound aglycone is a critical and challenging step. Key considerations include:

  • Aglycone Instability: The enediyne core is unstable, so the glycosylation reaction must be performed under mild conditions to prevent its decomposition.

  • Stereoselectivity: Achieving the desired stereochemistry of the glycosidic bond is crucial for the biological activity of the final molecule.

  • Protecting Groups: The choice of protecting groups on both the oligosaccharide and the aglycone is critical to ensure compatibility with the coupling conditions and to allow for selective deprotection in the final steps.

  • Coupling Method: Various glycosylation methods have been explored. The specific choice of glycosyl donor and promoter is essential for achieving a successful coupling with reasonable yield.

Troubleshooting Guides

Troubleshooting the Enediyne Core Synthesis
Problem Possible Cause Suggested Solution
Low yield of the enediyne core Decomposition of intermediates or the final product due to strain and instability.- Use of cobalt complexes to protect the alkyne functionalities during synthesis.[8]- Employ mild reaction conditions (low temperatures, inert atmosphere).- Minimize purification steps and handle intermediates quickly.
Unwanted side reactions during cycloaromatization Premature Bergman-type cyclization or other rearrangements.- Keep the enediyne core protected until the final stages of the synthesis.- Avoid exposure to heat, light, or radical initiators.
Difficulty in purification of enediyne intermediates Instability on silica (B1680970) gel or other purification media.- Use alternative purification methods like flash chromatography with deactivated silica or crystallization.- Carry crude material to the next step if the purity is acceptable.
Troubleshooting the Oligosaccharide Synthesis and Glycosylation
Problem Possible Cause Suggested Solution
Low stereoselectivity in glycosidic bond formation Incorrect choice of glycosyl donor, promoter, or solvent.- Screen different glycosylation conditions (e.g., Schmidt, sulfoxide methods).[7]- The nature of the protecting group at the C-2 position of the glycosyl donor can influence stereoselectivity.
Failure to form the N-O glycosidic linkage Low nucleophilicity of the hydroxylamine.- Use a highly reactive glycosyl donor.- Employ specific methods developed for N-O glycosylation.[7]
Low yield in the final glycosylation of the aglycone Steric hindrance and instability of the aglycone.- Use a highly activated glycosyl donor.- Optimize the stoichiometry of the reactants and the reaction time and temperature.
Decomposition of the aglycone during glycosylation Harsh reaction conditions.- Employ very mild coupling conditions.- Ensure all reagents are of high purity and the reaction is performed under a strictly inert atmosphere.

Experimental Protocols

Synthesis of the this compound Oligosaccharide via Sulfoxide Glycosylation (Adapted from Kahne et al.) [7]

This protocol outlines a key coupling step in a convergent synthesis of the this compound oligosaccharide.

  • Preparation of Glycosyl Sulfoxide Donor: The glycosyl donor is prepared from the corresponding glycal by oxidation of a phenylthio glycoside to the sulfoxide.

  • Coupling Reaction:

    • Dissolve the glycosyl acceptor in an appropriate solvent (e.g., dichloromethane) under an argon atmosphere.

    • Add the glycosyl sulfoxide donor (typically 1.5-2.0 equivalents).

    • Cool the reaction mixture to -78 °C.

    • Slowly add a solution of triflic anhydride (B1165640) (Tf₂O) in dichloromethane.

    • Stir the reaction at -78 °C for the specified time (monitoring by TLC).

  • Workup:

    • Quench the reaction with a suitable quenching agent (e.g., saturated sodium bicarbonate solution).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting disaccharide by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Overall Yields in Total Syntheses of this compound γ¹ᴵ Analogs

Synthetic Approach Key Authors Number of Steps (Longest Linear Sequence) Overall Yield (%) Reference
First Total SynthesisK. C. Nicolaou~36< 0.1[2][3]
Convergent SynthesisS. J. Danishefsky~211.7[9]
Shishijimicin A SynthesisS. J. Danishefsky192.1[9]

Visualizations

Retrosynthesis_of_this compound This compound This compound γ¹ᴵ Aglycone Aglycone Core (Enediyne) This compound->Aglycone Glycosylation Oligosaccharide Aryltetrasaccharide This compound->Oligosaccharide Glycosylation Thioester Thioester Precursor Aglycone->Thioester Intramolecular Michael Addition Aryl_Moiety Aromatic Unit Oligosaccharide->Aryl_Moiety Glycosylation Sugar_Fragments Sugar Building Blocks Oligosaccharide->Sugar_Fragments Sequential Coupling Bicyclic_Core Bicyclo[7.3.1] Core Thioester->Bicyclic_Core Coupling

Caption: Retrosynthetic analysis of this compound γ¹ᴵ.

Troubleshooting_Glycosylation Start Low Yield in Aglycone Glycosylation Check_Purity Verify Purity of Aglycone and Glycosyl Donor Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Repurify Repurify Starting Materials Check_Purity->Repurify Impure Screen_Promoters Screen Promoters/ Activating Agents Optimize_Conditions->Screen_Promoters No Improvement Success Improved Yield Optimize_Conditions->Success Improvement Change_Method Change Glycosylation Method New_Donor Synthesize More Reactive Glycosyl Donor Change_Method->New_Donor Repurify->Optimize_Conditions Screen_Solvents Screen Solvents and Temperature Screen_Promoters->Screen_Solvents Screen_Solvents->Change_Method No Improvement Screen_Solvents->Success Improvement New_Donor->Success

Caption: Workflow for troubleshooting low-yield glycosylation.

References

Technical Support Center: Stabilizing the Trisulfide Trigger of Calicheamicin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on the stability of the critical trisulfide trigger.

Frequently Asked Questions (FAQs)

Q1: What is the role of the trisulfide group in this compound's mechanism of action?

The methyl trisulfide group within the this compound aglycon acts as the "trigger" for its cytotoxic activity.[1] In the vicinity of DNA, this group is attacked by a nucleophile, such as glutathione (B108866).[1] This initiates a cascade of chemical reactions, including an intramolecular addition to an adjacent α,β-unsaturated ketone, which in turn induces a Bergman cyclization of the enediyne core.[1][2] This cyclization generates a highly reactive 1,4-didehydrobenzene diradical, which then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-stranded DNA breaks and cell death.[2][3]

Q2: My this compound-based Antibody-Drug Conjugate (ADC) shows premature payload release during in vitro plasma stability assays. What is the likely cause?

Premature payload release is a common challenge, often related to the linker chemistry connecting this compound to the antibody rather than the trisulfide trigger itself under these conditions.[4]

  • Acid-Labile Linker Instability: Many first-generation this compound ADCs, such as Mylotarg and Besponsa, utilize an acid-sensitive hydrazone linker.[5][6][7] This type of linker can be unstable and prone to hydrolysis even at physiological pH (~7.4), leading to the release of the this compound payload before it reaches the target cells.[4]

  • Disulfide Linker Exchange: If a disulfide bond is used as part of the linker system, it can be susceptible to exchange with free thiols in plasma, such as glutathione.

Q3: How can I improve the stability of my this compound ADC in circulation?

Improving in vivo stability primarily involves optimizing the linker between the antibody and the this compound payload.

  • Next-Generation Linkers: Consider using more stable, next-generation linkers. For instance, creating a direct disulfide bond between a reduced thiol on this compound and an engineered cysteine on the antibody has been shown to produce homogeneous conjugates with significantly increased in vivo stability.[5][6] In one study, these "linkerless" conjugates showed that 50% of the drug remained conjugated to the antibody after 21 days in vivo.[5][6][8]

  • Site-Specific Conjugation: Employing site-specific conjugation methods, such as using engineered cysteines, can lead to more homogeneous ADCs with improved stability and pharmacological properties compared to traditional lysine (B10760008) conjugation.[5][6]

Q4: I am observing high levels of aggregation with my this compound ADC. What are the potential causes and solutions?

Aggregation of ADCs is a frequent issue that can affect efficacy and safety.[4][5][6]

  • Hydrophobicity: this compound is a hydrophobic molecule. Conjugating it to an antibody increases the overall hydrophobicity, which can lead to intermolecular interactions and aggregation.[4]

  • Conjugation Process: The chemical reactions and conditions used during conjugation can sometimes induce protein aggregation.

  • Storage Conditions: Improper storage, including inappropriate temperatures, repeated freeze-thaw cycles, and exposure to light, can promote the formation of aggregates.[4]

To mitigate aggregation, consider optimizing the formulation buffer with excipients like Polysorbate 20 or 80, sugars, or amino acids.[4] Also, ensure proper storage conditions and consider optimizing the drug-to-antibody ratio (DAR), as higher DARs can lead to increased aggregation.

Q5: Are there alternatives to the trisulfide trigger for this compound mimics?

Yes, research is ongoing to develop synthetic this compound mimics with alternative activation mechanisms to simplify synthesis and potentially improve the therapeutic window.[9][10] Some mimics have been designed that lack the trisulfide and oligosaccharide moieties altogether.[9] Another approach involves using diazonium salts as photoactivatable triggers that can generate aryl radicals upon light irradiation, offering spatiotemporal control over the cytotoxic activity.[10]

Troubleshooting Guides

Issue 1: Premature Activation of this compound (Trisulfide Reduction)
Symptom Potential Cause Troubleshooting Steps
Loss of compound activity during storage or in buffer.Presence of reducing agents in buffers or media.Ensure all buffers are freshly prepared and de-gassed. Avoid buffers containing thiols (e.g., DTT, 2-mercaptoethanol) unless intended for an activation step.
Inconsistent results in cell-based assays.Uncontrolled reduction of the trisulfide by cellular components (e.g., high intracellular glutathione).Standardize cell densities and incubation times. Consider using cell lines with known differences in glutathione levels as controls.
Degradation observed during analytical characterization (e.g., LC-MS).Reductive environment during sample preparation or analysis.Minimize sample preparation time. If disulfide scrambling is suspected, consider alkylating free thiols with reagents like 4-vinylpyridine (B31050) to prevent disulfide exchange.[11]
Issue 2: Disulfide Bond Scrambling in Linker or Trisulfide Trigger
Symptom Potential Cause Troubleshooting Steps
Heterogeneous product profile observed by mass spectrometry.Disulfide exchange between the trisulfide trigger and other thiols (e.g., in the antibody or linker).Control the pH of your solutions. Keeping the pH slightly acidic (e.g., pH 3-4) can help protonate free thiols and limit disulfide exchange.[11]
Loss of ADC potency over time.Scrambling leading to inactive conformations or loss of payload.Implement proper storage conditions (e.g., temperature, protection from light). Consider using linkers less prone to exchange, such as sulfone-based linkers.[12]

Data Summary

Table 1: In Vivo Stability of Different this compound ADC Linkers

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo StabilityCitation
Hydrazone-DisulfideAcButDMHAcid-cleavable hydrazone and sterically hindered disulfide.Less stable in mouse and human plasma.[13]
Disulfide ("Linkerless")Direct disulfide bond to engineered cysteine.Increased stability and homogeneity.50% of drug remains conjugated after 21 days in vivo.[5][6][8][13]
Hydrazone"Carbohydrate Conjugate"Hydrolytic release in acidic lysosomal environment.Prone to premature hydrolysis.[13]
Amide"Amide Conjugate"Stable to hydrolysis.High stability.[13]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound ADCs

Objective: To assess the stability of the ADC and quantify the premature release of the this compound payload in plasma.

Methodology:

  • ADC Preparation: Dilute the this compound ADC to a final concentration of 1 mg/mL in PBS.

  • Plasma Incubation:

    • Add the ADC solution to fresh human or mouse plasma at a 1:4 ratio (e.g., 50 µL ADC + 200 µL plasma).

    • Incubate the mixture at 37°C with gentle agitation.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).

  • Sample Quenching and Preparation:

    • Immediately after collection, quench the reaction by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard.

    • Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a suitable LC-MS/MS system to quantify the amount of released this compound payload.

    • Use a mobile phase with a pH that does not induce cleavage of the linker (e.g., ammonium (B1175870) acetate-based mobile phase for acid-labile linkers).[4]

  • Data Analysis:

    • Calculate the percentage of released payload at each time point relative to the initial total conjugated payload.

    • Plot the percentage of intact ADC remaining over time to determine the stability profile.

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the formation of high molecular weight species (aggregates) in a this compound ADC sample.

Methodology:

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system equipped with a UV detector (monitoring at 280 nm) and a size exclusion column suitable for monoclonal antibodies.

  • Mobile Phase: Prepare an appropriate mobile phase, typically a buffered saline solution (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm filter before injection.

  • Chromatographic Run:

    • Inject a defined volume (e.g., 20 µL) of the prepared sample onto the SEC column.

    • Run the analysis under isocratic conditions at a constant flow rate (e.g., 0.5 mL/min).

  • Data Analysis:

    • Integrate the peak areas in the resulting chromatogram.

    • High molecular weight species (aggregates) will elute earlier than the main monomeric ADC peak.

    • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

Visualizations

G This compound Activation Pathway cluster_0 Extracellular/Plasma cluster_1 Target Cell Cytosol cluster_2 Nucleus ADC This compound-ADC (Stable Trisulfide) Reduced_ADC Reduced Trisulfide (Thiolate Formation) ADC->Reduced_ADC Internalization & Glutathione (GSH) Attack Activated_Core Activated Enediyne (via Michael Addition) Reduced_ADC->Activated_Core Intramolecular Michael Addition Diradical 1,4-Didehydrobenzene Diradical Activated_Core->Diradical Bergman Cyclization DNA_Damage Double-Strand DNA Break Diradical->DNA_Damage H-atom Abstraction

Caption: Intracellular activation pathway of this compound following ADC internalization.

G Troubleshooting ADC Instability Start ADC Instability Observed (e.g., Premature Release, Aggregation) CheckLinker Is an acid-labile (e.g., hydrazone) linker used? Start->CheckLinker CheckStorage Review storage conditions (temp, freeze-thaw, light)? Start->CheckStorage CheckDAR Is the Drug-to-Antibody Ratio (DAR) high? Start->CheckDAR CheckLinker->CheckStorage No UseStableLinker Solution: Use more stable linker (e.g., 'linkerless' disulfide, amide) CheckLinker->UseStableLinker Yes CheckStorage->CheckDAR No OptimizeStorage Solution: Optimize storage and handling protocols CheckStorage->OptimizeStorage Yes OptimizeDAR Solution: Optimize conjugation to lower average DAR CheckDAR->OptimizeDAR Yes OptimizeFormulation Solution: Add stabilizing excipients (e.g., Polysorbate) CheckDAR->OptimizeFormulation No

Caption: Logical workflow for troubleshooting common this compound ADC instability issues.

References

Technical Support Center: Optimizing Linker Stability for Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in-circulation stability of calicheamicin (B1180863) antibody-drug conjugates (ADCs).

Troubleshooting Guides

This section addresses common issues encountered during the development and in-vitro/in-vivo testing of this compound ADCs, with a focus on linker stability.

Issue 1: Premature Payload Release in Plasma/Serum Stability Assays

Question: My this compound ADC shows significant release of the payload during in-vitro plasma stability studies at physiological pH (~7.4). What are the potential causes and how can I troubleshoot this?

Answer: Premature payload release from this compound ADCs, particularly those with acid-labile hydrazone linkers, is a known challenge that can lead to off-target toxicity and reduced therapeutic efficacy.[1][2][3] The primary cause is often the inherent instability of the linker at neutral pH.[2]

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inherent Linker Instability Acid-labile linkers, like hydrazones, are designed to be cleaved in the acidic environment of lysosomes but can exhibit some instability and undergo hydrolysis at the neutral pH of blood circulation.[1][2][4]Consider alternative, more stable linker technologies. "Linkerless" disulfide conjugates, formed by direct attachment of this compound to an engineered cysteine on the antibody, have shown significantly improved stability in circulation.[1][3][5] Amide linkers also offer high stability against hydrolysis.[5]
Assay Conditions The composition of the plasma or serum used in the assay can influence linker stability. The presence of certain enzymes or other components could potentially accelerate hydrolysis.[2]Ensure consistent sourcing and handling of plasma/serum for your assays. Using IgG-depleted serum may help reduce interference.[2][6]
Analytical Method The analytical method used to quantify payload release might be causing artificial cleavage. For instance, a mobile phase with a low pH in an LC-MS analysis can cleave an acid-labile linker.[2][7]Optimize your analytical methods. For LC-MS, use a mobile phase with a pH that does not induce cleavage, such as one with a low concentration of formic acid or an ammonium (B1175870) acetate-based mobile phase.[2][7]

Troubleshooting Workflow for Premature Payload Release:

G start Premature Payload Release Detected check_linker Review Linker Chemistry start->check_linker check_assay Evaluate Assay Conditions start->check_assay check_analytical Assess Analytical Method start->check_analytical stable_linker Consider More Stable Linker (e.g., Disulfide) check_linker->stable_linker optimize_assay Standardize Plasma Source & Handling check_assay->optimize_assay optimize_analytical Adjust Mobile Phase pH for LC-MS check_analytical->optimize_analytical re_evaluate Re-evaluate ADC Stability stable_linker->re_evaluate optimize_assay->re_evaluate optimize_analytical->re_evaluate G cluster_causes Primary Causes of Aggregation cluster_solutions Mitigation Strategies hydrophobicity Payload Hydrophobicity optimize_dar Optimize DAR hydrophobicity->optimize_dar heterogeneity Conjugation Heterogeneity site_specific Site-Specific Conjugation heterogeneity->site_specific formulation Suboptimal Formulation optimize_formulation Optimize Formulation Buffer formulation->optimize_formulation site_specific->optimize_dar G start Start: ADC Sample incubate Incubate ADC in Plasma at 37°C start->incubate aliquots Collect Aliquots at Multiple Time Points incubate->aliquots analysis Analyze Samples aliquots->analysis elisa ELISA (Total Ab & Conjugated Drug) analysis->elisa lcms LC-MS (Intact ADC & Free Payload) analysis->lcms data Calculate Drug Deconjugation Rate elisa->data lcms->data

References

Technical Support Center: Troubleshooting Calicheamicin Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during calicheamicin (B1180863) conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low conjugation efficiency?

Low conjugation efficiency can stem from several factors, including suboptimal reaction conditions, poor quality of the antibody or drug-linker, and improper molar ratios of reactants. It is crucial to ensure all reagents are of high quality and that the reaction buffer conditions (e.g., pH, co-solvents) are optimized for the specific linker chemistry being used.

Q2: Why is my this compound-ADC aggregating?

Aggregation is a frequent challenge, primarily due to the hydrophobic nature of the this compound payload.[1][2] Conjugation of this hydrophobic molecule to the antibody surface can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[3] Other contributing factors include unfavorable buffer conditions (pH, ionic strength), the use of certain organic co-solvents, and inappropriate storage conditions.[1][3]

Q3: My ADC shows premature drug release. What is happening?

Premature drug release is often associated with the instability of the linker.[1] For instance, acid-labile linkers like hydrazones can be susceptible to hydrolysis even at physiological pH (~7.4), leading to off-target toxicity and reduced efficacy.[1][][5] The specific chemistry of the linker and the conditions of in vitro or in vivo studies can significantly impact its stability.[1]

Q4: How can I achieve a consistent Drug-to-Antibody Ratio (DAR)?

Achieving a consistent DAR is critical for the therapeutic efficacy and safety of an ADC. Traditional conjugation methods targeting lysine (B10760008) residues often result in a heterogeneous mixture of ADC species with varying DARs.[6] Site-specific conjugation techniques, such as those involving engineered cysteines, can produce a more homogeneous ADC with a defined DAR.[6][7] Analytical techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry (MS) are essential for characterizing the DAR distribution.[1][2]

Troubleshooting Guides

Issue 1: High Levels of Aggregation

High molecular weight species, or aggregates, in your ADC preparation can compromise its efficacy and safety.[1]

Potential Causes & Solutions

Potential CauseRecommended Solution
Hydrophobic Interactions Optimize the formulation buffer by including excipients like polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids to stabilize the ADC.[1]
Unfavorable Buffer Conditions Screen different buffer systems, pH values, and ionic strengths. For ADCs with acid-labile linkers, a slightly basic pH (e.g., 7.5-8.0) can help protect the linker.[1] Immobilizing the antibody on a solid support during conjugation can also prevent aggregation by keeping the antibodies physically separate.[3]
Inappropriate Storage Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and protect it from light. Avoid repeated freeze-thaw cycles. Lyophilization can be a suitable strategy for long-term storage.[1]
Conjugation Process Optimize the conjugation reaction conditions, including the molar ratio of the drug-linker to the antibody and the reaction time.[1] The use of reaction additives can also mitigate aggregation.

Troubleshooting Workflow for Aggregation

Aggregation_Troubleshooting start High Aggregation Detected (by SEC-HPLC) check_buffer Review Formulation Buffer start->check_buffer check_storage Verify Storage Conditions start->check_storage check_process Analyze Conjugation Protocol start->check_process optimize_buffer Add Excipients (e.g., Polysorbate, Sugars) check_buffer->optimize_buffer optimize_storage Store at 2-8°C Protect from Light Avoid Freeze-Thaw check_storage->optimize_storage optimize_process Optimize Drug-Linker:Ab Ratio Adjust Reaction Time Consider Additives check_process->optimize_process reanalyze Re-analyze by SEC-HPLC optimize_buffer->reanalyze optimize_storage->reanalyze optimize_process->reanalyze pass Aggregation Reduced reanalyze->pass fail Aggregation Persists reanalyze->fail

Troubleshooting workflow for high ADC aggregation.
Issue 2: Premature Payload Release (Linker Instability)

Premature release of the this compound payload can lead to off-target toxicity and a reduced therapeutic window. This is a known challenge, particularly with acid-labile hydrazone linkers.[1]

pH-Dependent Stability of Hydrazone Linkers

pHEnvironmentRelative StabilityExpected Hydrolysis RateReference
~7.4BloodstreamHighSlow[][5]
5.0 - 6.5EndosomeLowRapid[1]
4.5 - 5.0LysosomeVery LowVery Rapid[1]

One study demonstrated that a gemtuzumab ozogamicin (B1678132) ADC showed only 6% hydrolysis at pH 7.4 after 24 hours, but 97% release at pH 4.5 under the same conditions.[5]

Potential Causes & Solutions

Potential CauseRecommended Solution
Inherent Linker Instability If feasible, consider using a more stable linker chemistry. "Linkerless" disulfide conjugates, formed by direct attachment of a reduced this compound thiol to an engineered cysteine on the antibody, have shown significantly improved stability.[6][7]
Assay Conditions The composition of the plasma or serum used in stability assays can influence linker hydrolysis. Ensure consistent sourcing and handling of plasma/serum. Using IgG-depleted serum may reduce interference.[1]
Analytical Method-Induced Cleavage The analytical method itself might cause artificial cleavage of the linker. For example, a low pH mobile phase in LC-MS analysis can cleave an acid-labile linker. Optimize analytical methods by using a mobile phase with a pH that maintains linker integrity (e.g., ammonium (B1175870) acetate-based mobile phase).[1]

Troubleshooting Workflow for Premature Payload Release

Linker_Instability_Troubleshooting start Premature Release Detected check_linker Evaluate Linker Chemistry start->check_linker check_assay Review Assay Conditions start->check_assay check_analytical Assess Analytical Method start->check_analytical consider_alt_linker Consider More Stable Linker (e.g., Disulfide) check_linker->consider_alt_linker optimize_assay Standardize Plasma/Serum Use IgG-depleted Serum check_assay->optimize_assay optimize_analytical Adjust Mobile Phase pH Use Non-Cleaving Conditions check_analytical->optimize_analytical reanalyze Re-evaluate Stability consider_alt_linker->reanalyze optimize_assay->reanalyze optimize_analytical->reanalyze pass Stability Improved reanalyze->pass fail Instability Persists reanalyze->fail

Troubleshooting workflow for premature payload release.

Experimental Protocols

Protocol 1: Disulfide "Linkerless" this compound Conjugation

This protocol describes a site-specific conjugation method using an engineered cysteine on the antibody.[7]

Materials:

  • Cysteine-engineered monoclonal antibody (mAb)

  • Activated disulfide this compound linker-drug (e.g., nitroPDS-cal)

  • Conjugation Buffer: 50 mM Tris, pH 7.5

  • Purification system (e.g., Cation Exchange Chromatography)

Procedure:

  • Prepare the cysteine-engineered mAb in the conjugation buffer.

  • Add 3 to 10 molar equivalents of the activated disulfide this compound linker-drug to the mAb solution.

  • Incubate the reaction mixture at ambient temperature for 3 to 5 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., HIC-HPLC).

  • Once the reaction is complete, purify the ADC to remove unconjugated linker-drug using cation exchange chromatography.

  • Formulate the purified ADC in a suitable storage buffer.

  • Characterize the final product for DAR, aggregation, and purity.

Protocol 2: Characterization of this compound ADCs

A multi-faceted analytical approach is recommended for comprehensive characterization.

Key Analytical Techniques

TechniqueInformation ProvidedReference
Size-Exclusion Chromatography (SEC-HPLC) Quantifies aggregates and fragments.[1][2]
Hydrophobic Interaction Chromatography (HIC-HPLC) Separates ADC species based on hydrophobicity, allowing for DAR distribution analysis.[1][2]
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides the intact mass of the ADC and its fragments, enabling DAR determination and identification of degradation products.[1]
Reverse-Phase HPLC (RP-HPLC) Can separate ADC components after reduction to determine DAR. Caution is required with the mobile phase pH for acid-labile linkers.[1]

A. SEC-HPLC for Aggregation Analysis

  • Objective: To quantify the percentage of high molecular weight species (aggregates).

  • Column: TSKgel G3000SWxl or equivalent

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

  • Procedure:

    • Equilibrate the column with mobile phase until a stable baseline is achieved.

    • Prepare the ADC sample to approximately 1 mg/mL in the mobile phase.

    • Inject a suitable volume (e.g., 20 µL).

    • Monitor the elution profile and integrate the peaks corresponding to the monomer and aggregates to determine the percentage of each.[1]

B. HIC-HPLC for DAR Analysis

  • Objective: To determine the distribution of different drug-to-antibody ratio species.

  • Column: TSKgel Butyl-NPR or equivalent

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% isopropanol

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

  • Detection: UV at 280 nm

  • Procedure:

    • Equilibrate the column with the starting mobile phase composition.

    • Inject the ADC sample.

    • Run the gradient to elute species with increasing hydrophobicity (higher DAR).

    • Integrate the peaks corresponding to each DAR species to determine the distribution and average DAR.

References

Technical Support Center: Calicheamicin Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and formulation of calicheamicin (B1180863) and its antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary solubility limitations of this compound?

A1: this compound and its derivatives are highly hydrophobic molecules.[1] This inherent hydrophobicity leads to poor solubility in aqueous solutions. While it is soluble in some organic solvents like dimethyl sulfoxide (B87167) (DMSO), it is practically insoluble in water.[2] This limited aqueous solubility presents a significant hurdle in the development of parenteral formulations and during the aqueous-based conjugation processes for creating antibody-drug conjugates (ADCs).

Q2: Why is aggregation a common problem with this compound ADCs?

A2: Aggregation in this compound ADCs is a multifactorial issue primarily driven by the hydrophobic nature of the this compound payload.[3] Several factors can contribute to and exacerbate aggregation:

  • Hydrophobic Interactions: The hydrophobic this compound molecules on the surface of the antibody can interact with each other, leading to the formation of non-covalent aggregates.[3]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated this compound molecules per antibody increases the overall hydrophobicity of the ADC, thereby increasing the propensity for aggregation.[3][4]

  • Linker Chemistry: The type of linker used to attach this compound to the antibody can influence aggregation. Hydrophobic linkers can contribute to the overall hydrophobicity and promote aggregation.[5][6]

  • Formulation Conditions: Suboptimal formulation conditions, such as pH, ionic strength, and the absence of stabilizing excipients, can lead to protein unfolding and subsequent aggregation.

  • Storage and Handling: Improper storage conditions, including temperature fluctuations, freeze-thaw cycles, and exposure to light, can induce physical instability and aggregation.

Q3: How can aggregation of this compound ADCs be minimized?

A3: A multi-pronged approach is necessary to minimize aggregation of this compound ADCs:

  • Formulation Optimization: The inclusion of excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose (B13894), trehalose), and amino acids can help stabilize the ADC and prevent aggregation by minimizing hydrophobic interactions.

  • Buffer Selection: Screening different buffer systems and pH values is crucial. For ADCs with acid-labile linkers, a slightly basic pH (e.g., 7.5-8.0) is often used to protect the linker.

  • Linker Technology: Utilizing more hydrophilic linkers or employing novel conjugation strategies, such as creating "linkerless" ADCs with direct disulfide bonds to engineered cysteines on the antibody, can significantly reduce aggregation and improve stability.[5][6]

  • Control of DAR: Optimizing the conjugation process to achieve a lower and more homogeneous DAR can reduce the overall hydrophobicity of the ADC and decrease the likelihood of aggregation.[4]

  • Proper Storage and Handling: ADCs should be stored at recommended temperatures (typically 2-8°C for liquid formulations), protected from light, and repeated freeze-thaw cycles should be avoided. Lyophilization is a common strategy for long-term storage stability.

Q4: What is the impact of different linkers on the stability and formulation of this compound ADCs?

A4: The linker plays a critical role in the stability, efficacy, and formulation of this compound ADCs.

  • Acid-Labile Hydrazone Linkers: These are commonly used in first-generation this compound ADCs like gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin.[5][7] They are designed to be stable at physiological pH and cleave in the acidic environment of the lysosome to release the payload. However, they can be prone to premature hydrolysis in circulation, leading to off-target toxicity and a shorter half-life.[5][6]

  • "Linkerless" Disulfide Linkers: This newer approach involves the direct conjugation of a reduced this compound thiol to an engineered cysteine on the antibody.[5][6] This strategy has been shown to produce more homogeneous and stable ADCs with minimal aggregation and a longer in vivo half-life.[5][6][8]

Troubleshooting Guides

Issue: High Levels of Aggregation Observed During or After Formulation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.

  • Increase in high molecular weight species (HMWS) detected by size-exclusion chromatography (SEC-HPLC).

  • Inconsistent results in bioassays.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobic Interactions Optimize the formulation buffer by adding excipients like Polysorbate 20 or 80 (0.01-0.1%), sucrose or trehalose (B1683222) (5-10%), or amino acids like glycine (B1666218) or arginine to minimize hydrophobic interactions.
Suboptimal Buffer pH or Ionic Strength Conduct a buffer screening study to identify the optimal pH and ionic strength for your specific ADC. A pH range of 6.0-8.0 is a typical starting point. For ADCs with acid-labile linkers, a slightly basic pH (7.5-8.0) may enhance linker stability.
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction conditions (e.g., molar ratio of linker-drug to antibody, reaction time, temperature) to achieve a lower and more homogeneous DAR. A lower DAR generally leads to reduced aggregation.[4]
Inappropriate Storage Conditions Store liquid ADC formulations at 2-8°C and protect from light. Avoid repeated freeze-thaw cycles. For long-term storage, consider lyophilization in a suitable cryoprotectant-containing formulation.
Conjugation Process-Induced Aggregation Purify the ADC immediately after conjugation using appropriate chromatography methods (e.g., SEC) to remove aggregates formed during the reaction.
Issue: Premature Payload Release from ADCs with Acid-Labile Linkers

Symptoms:

  • Detection of free this compound in plasma stability assays.

  • Reduced efficacy in in vitro or in vivo models.

  • Increased off-target toxicity.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inherent Linker Instability The hydrazone linker may be susceptible to hydrolysis at physiological pH (~7.4).[5][6] If possible, explore alternative, more stable linker technologies, such as those with steric hindrance near the hydrolyzable bond or non-cleavable linkers. The "linkerless" disulfide linkage is a promising stable alternative.[5][6]
Assay Conditions The composition of the plasma or serum used in stability assays can influence linker hydrolysis. Ensure consistent sourcing and handling of biological matrices. Consider using IgG-depleted serum to minimize potential interference.
Analytical Method-Induced Cleavage The use of acidic mobile phases in analytical methods like reversed-phase HPLC (RP-HPLC) or mass spectrometry (MS) can artificially cleave the acid-labile linker. Optimize analytical methods to use a mobile phase with a pH that maintains linker integrity (e.g., using low concentrations of formic acid or an ammonium (B1175870) acetate-based mobile phase).

Data Presentation

Table 1: Solubility of this compound Gamma1 in Various Solvents
SolventSolubilityTemperature (°C)Citation(s)
Dimethyl Sulfoxide (DMSO)Sparingly Soluble (1-10 mg/mL)Not Specified[2]
AcetonitrileSlightly Soluble (0.1-1 mg/mL)Not Specified[2]
MethanolSlightly Soluble (0.1-1 mg/mL)Not Specified[2]
WaterSparingly Soluble (1-10 mg/mL)Not Specified[2]
Note: Quantitative solubility data for this compound is limited in the public domain. The values presented are based on manufacturer-provided information and should be experimentally verified.
Table 2: Formulation Composition of Approved this compound ADCs
ComponentGemtuzumab Ozogamicin (Mylotarg®)Inotuzumab Ozogamicin (Besponsa®)Purpose
Active Ingredient Gemtuzumab OzogamicinInotuzumab OzogamicinAntibody-Drug Conjugate
Buffer Not explicitly stated in publicly available information.Not explicitly stated in publicly available information.Maintain pH and stability
Cryoprotectant/Bulking Agent Dextran 40, SucroseSucroseProvide stability during lyophilization and storage
Surfactant Not explicitly stated in publicly available information.Polysorbate 80Prevent aggregation and surface adsorption
Other Sodium Chloride, Monobasic Sodium Phosphate, Dibasic Sodium Phosphate AnhydrousSodium Chloride, TromethamineTonicity adjustment, buffering
Note: This information is based on publicly available prescribing information and may not be exhaustive.[9][10]

Experimental Protocols

Protocol 1: Determination of this compound ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl or similar)

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a suitable volume (e.g., 20 µL) of the sample onto the column.

  • Run the chromatography for a sufficient time (e.g., 30 minutes) to allow for the elution of all species.

  • Monitor the eluent at 280 nm.

  • Integrate the peak areas corresponding to the monomeric ADC and the high molecular weight species (aggregates).

  • Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregates / (Area of Monomer + Area of Aggregates)) * 100

Protocol 2: Determination of Average Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To determine the average DAR of a this compound ADC.

Materials:

  • HPLC system with a UV detector

  • Hydrophobic Interaction Chromatography column (e.g., TSKgel Butyl-NPR or similar)

  • Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

  • Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, containing 20% Isopropanol

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Prepare the ADC sample to a concentration of approximately 1 mg/mL.

  • Inject the sample onto the column.

  • Elute the different ADC species using a gradient of increasing Mobile Phase B (e.g., 0-100% B over 30 minutes).

  • Monitor the eluent at 280 nm.

  • Integrate the peak areas for each species with a different number of conjugated drugs.

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Peak Area of all species)

Mandatory Visualizations

Troubleshooting_Aggregation start High Aggregation Detected cause1 Hydrophobic Interactions start->cause1 cause2 Suboptimal Buffer (pH, Ionic Strength) start->cause2 cause3 High DAR start->cause3 cause4 Improper Storage start->cause4 solution1 Add Excipients (Polysorbates, Sugars) cause1->solution1 solution2 Buffer Screen (pH 6.0-8.0) cause2->solution2 solution3 Optimize Conjugation (Lower DAR) cause3->solution3 solution4 Store at 2-8°C, Protect from Light, Avoid Freeze-Thaw cause4->solution4

Troubleshooting workflow for ADC aggregation.

Payload_Release_Mechanisms cluster_hydrazone Acid-Labile Hydrazone Linker cluster_disulfide Linkerless Disulfide Bond adc_hyd ADC in Circulation (pH 7.4) lysosome Internalization into Lysosome (pH 4.5-5.0) adc_hyd->lysosome cleavage_hyd Hydrolysis of Hydrazone Bond lysosome->cleavage_hyd release_hyd This compound Released cleavage_hyd->release_hyd adc_dis ADC in Circulation cytosol Internalization into Cytosol (Reducing Environment) adc_dis->cytosol cleavage_dis Reduction of Disulfide Bond cytosol->cleavage_dis release_dis This compound Released cleavage_dis->release_dis

Payload release mechanisms for different linkers.

Factors_Contributing_to_Aggregation cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Aggregation ADC Aggregation Payload This compound Payload - High Hydrophobicity Payload->Aggregation DAR Drug-to-Antibody Ratio (DAR) - High DAR increases hydrophobicity DAR->Aggregation Formulation Formulation - Suboptimal pH - Lack of Excipients - Inappropriate Ionic Strength Formulation->Aggregation Storage Storage & Handling - Temperature Fluctuations - Freeze-Thaw Cycles - Light Exposure Storage->Aggregation Linker Linker Chemistry - Hydrophobic Linkers Linker->Aggregation

Factors contributing to this compound ADC aggregation.

References

Technical Support Center: Calicheamicin Degradation Pathways and Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) and its conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an antibody-drug conjugate (ADC)?

The degradation of this compound ADCs, leading to the release of the cytotoxic payload, is primarily governed by the type of linker used to conjugate this compound to the monoclonal antibody. The two most common pathways involve the cleavage of acid-labile hydrazone linkers and the reduction of disulfide bonds.[1][2][3]

  • Acid-Labile Hydrazone Cleavage: Hydrazone linkers are designed to be stable at the neutral pH of the bloodstream (~7.4) but are susceptible to hydrolysis in the acidic environment of cellular lysosomes (pH 4.5-5.0) following internalization of the ADC.[1][4] This acidic environment catalyzes the cleavage of the hydrazone bond, releasing the this compound payload inside the target cell.[5][]

  • Disulfide Bond Reduction: Disulfide linkers, including sterically hindered ones, are relatively stable in circulation.[2][3] Upon internalization of the ADC into a cell, the high intracellular concentration of reducing agents, such as glutathione, facilitates the reduction and cleavage of the disulfide bond, releasing the active this compound derivative.[5][7]

Q2: What are the major byproducts of this compound ADC degradation?

The primary and intended byproduct of this compound ADC degradation within a target cell is the active this compound payload (e.g., N-acetyl-γ-calicheamicin).[3] This potent enediyne antibiotic is then able to bind to the minor groove of DNA, undergo Bergman cyclization to form a diradical, and cause double-strand DNA breaks, leading to apoptosis.[5][8][9]

Other byproducts can include:

  • The cleaved linker moiety.

  • Degradation products of the antibody itself following lysosomal proteolysis.

  • In cases of premature degradation in circulation, free this compound and the unconjugated antibody may be present.

Q3: My this compound ADC is showing premature payload release during in vitro plasma stability assays. What are the potential causes?

Premature payload release is a common challenge, especially with ADCs containing acid-labile hydrazone linkers.[1][3] The primary cause is the inherent instability of the hydrazone bond, which can undergo hydrolysis even at neutral pH.[1]

Potential Causes:

  • Inherent Linker Instability: The specific chemical structure of the hydrazone linker greatly influences its stability. Some are more prone to hydrolysis at physiological pH than others.[1]

  • Assay Conditions: The composition of the plasma or serum used can affect linker stability. The presence of certain enzymes or other components might accelerate hydrolysis.[1]

Troubleshooting Guides

Issue 1: High Levels of Aggregation in this compound ADC Preparations

Symptoms:

  • Increase in high molecular weight species observed during Size-Exclusion Chromatography (SEC-HPLC).

  • Visible precipitation or cloudiness in the ADC solution.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Hydrophobic Interactions The hydrophobic nature of the this compound payload can promote intermolecular interactions and aggregation.[1] Include stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids in the formulation buffer.[1]
Inappropriate Storage Conditions Freeze-thaw cycles, exposure to light, and improper storage temperatures can induce aggregation.[1] Store the ADC at recommended temperatures (typically 2-8°C), protect from light, and avoid repeated freeze-thaw cycles.[1][]
Suboptimal Buffer Conditions The pH and ionic strength of the formulation buffer can impact the conformational stability of the antibody and the solubility of the ADC.[1] Perform buffer screening studies to identify the optimal pH and ionic strength for your specific ADC.
Conjugation Process The chemical process of linking the drug to the antibody can sometimes induce aggregation.[1] Optimize conjugation conditions, such as the ratio of linker-drug to antibody and the reaction time.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Symptoms:

  • High variability in the average DAR calculated from different batches or analytical runs.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Analytical Method Incompatibility Certain analytical techniques, like Reverse-Phase HPLC (RP-HPLC) with acidic mobile phases, can cause cleavage of acid-labile linkers, leading to an underestimation of the DAR.[1][11] Use analytical methods that maintain the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[1] If using RP-HPLC, ensure the mobile phase is compatible with the linker.[1]
Sample Heterogeneity Traditional conjugation methods can result in a heterogeneous mixture of ADC species with varying numbers of drugs per antibody, making consistent analysis challenging.[1][3] Consider site-specific conjugation technologies to produce more homogeneous ADCs.[12]
Instrument Variability Fluctuations in instrument performance can lead to inconsistent results.[1] Ensure regular calibration and maintenance of analytical instruments. Use an internal standard where appropriate to normalize for variations.[1]

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by SEC-HPLC

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.

Materials:

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system.

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.

  • ADC sample.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a defined volume (e.g., 20 µL) of the sample onto the column.

  • Run the analysis for a sufficient time to allow for the elution of the monomer and any aggregate or fragment peaks.

  • Integrate the peak areas corresponding to the monomer and the high molecular weight species.

  • Calculate the percentage of aggregation as follows: % Aggregation = (Area_aggregates / (Area_monomer + Area_aggregates)) * 100

Protocol 2: Determination of Average DAR by LC-MS

Objective: To determine the average Drug-to-Antibody Ratio (DAR) of a this compound ADC.

Materials:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF mass spectrometer coupled to a UHPLC).

  • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • ADC sample.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Prepare the ADC sample to a concentration of ~0.5-1 mg/mL.

  • Inject the sample onto the column.

  • Elute the ADC using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 15 minutes).

  • Acquire mass spectra in the appropriate m/z range for the ADC.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

  • Identify the mass of the unconjugated antibody and the mass of the linker-payload.

  • Calculate the number of drugs conjugated for each peak.

  • Determine the relative abundance of each DAR species from the peak intensities.

  • Calculate the average DAR by taking the weighted average of the different DAR species.

Visualizations

cluster_0 Extracellular Space (Bloodstream, pH ~7.4) cluster_1 Intracellular (Lysosome, pH 4.5-5.0) ADC_stable This compound ADC (Stable) ADC_internalized Internalized ADC ADC_stable->ADC_internalized Internalization Cleavage Hydrolysis of Hydrazone Linker ADC_internalized->Cleavage H_plus H+ H_plus->Cleavage Catalyzes Released_Cal Released this compound (Active Payload) Cleavage->Released_Cal

Caption: Mechanism of acid-labile hydrazone linker cleavage.

cluster_analysis Analytical Techniques Start This compound ADC Sample Stability_Incubation Incubate under Stress Conditions (e.g., 37°C in Plasma) Start->Stability_Incubation Time_Points Collect Samples at Various Time Points Stability_Incubation->Time_Points SEC SEC-HPLC (Aggregation) Time_Points->SEC RP_HPLC RP-HPLC / HIC (DAR, Fragmentation) Time_Points->RP_HPLC LC_MS LC-MS (Intact Mass, Byproducts) Time_Points->LC_MS Data_Analysis Data Analysis and Comparison to T=0 SEC->Data_Analysis RP_HPLC->Data_Analysis LC_MS->Data_Analysis

References

Technical Support Center: Refining Calicheamicin Dosage in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining calicheamicin (B1180863) antibody-drug conjugate (ADC) dosage in preclinical models.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: What is the general mechanism of action for a this compound-based ADC? A this compound-based ADC targets a specific antigen on tumor cells. After binding, the ADC-antigen complex is internalized, typically through endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and enzymes cleave the linker, releasing the this compound payload.[1] The released this compound then travels to the nucleus, binds to the minor groove of DNA, and undergoes a reaction that generates a diradical species.[1] This diradical abstracts hydrogen atoms from the DNA backbone, causing double-strand breaks, which triggers a DNA damage response cascade, leading to cell cycle arrest and apoptosis.[1]
Q2: What are the most common dose-limiting toxicities observed with this compound ADCs in preclinical models? The most frequently reported dose-limiting toxicities for this compound-containing ADCs in preclinical models are hematological and hepatic.[2] Specifically, researchers often observe thrombocytopenia (low platelet count) and neutropenia (low neutrophil count).[2][3] Hepatotoxicity, indicated by elevated liver enzymes, is also a significant concern.[2] These toxicities are largely attributed to the potent cytotoxicity of the this compound payload.[2][3]
Q3: Which preclinical models are most suitable for evaluating this compound ADC efficacy and toxicity? A variety of preclinical models are used. Cell line-derived xenograft (CDX) models in immunodeficient mice are common for initial efficacy studies.[4] Patient-derived xenograft (PDX) models can offer a more clinically relevant assessment of therapeutic response. For ADCs where the antibody component may have an immune-mediated effect, or for combination studies with immunotherapies, humanized mouse models are increasingly being used.[5]
Q4: How does the drug-to-antibody ratio (DAR) impact the dosage and therapeutic window of a this compound ADC? The DAR is a critical parameter. A higher DAR increases the potency of the ADC but can also lead to increased toxicity and faster clearance from circulation.[] Heterogeneous ADCs with a wide range of DARs can present challenges in defining a therapeutic window.[4][7] Site-specific conjugation methods that produce homogeneous ADCs with a defined DAR are being explored to improve the therapeutic index.[7]
Q5: What is the significance of linker stability in dosing studies? Linker stability is crucial for minimizing off-target toxicity.[2] An ideal linker should be stable in circulation to prevent premature release of the this compound payload, but efficiently cleaved within the target tumor cell.[8] Unstable linkers can lead to systemic toxicity, narrowing the therapeutic window.[2] For example, newer "linkerless" disulfide conjugates have shown improved in vivo stability compared to traditional acid-labile hydrazone linkers.[4][8]

Troubleshooting Guides

Issue 1: High Variability in Anti-Tumor Efficacy at a Given Dose

Symptoms: In a cohort of animals receiving the same dose of this compound ADC, there is a wide range of tumor responses, from complete regression to no effect.

Possible Cause Troubleshooting Steps
Tumor Heterogeneity * Characterize the antigen expression levels in your tumor models (e.g., via IHC or flow cytometry) to ensure consistency across animals.
  • Consider using PDX models which may better reflect the heterogeneity of human tumors. | | Inconsistent ADC Administration | * Ensure precise and consistent intravenous (tail vein) injection technique.

  • Verify the formulation and concentration of the ADC solution before each administration. | | Variable ADC Internalization | * Perform an in vitro ADC internalization assay to confirm that the antibody is effectively taken up by the target cells.

  • Investigate if there are differences in the tumor microenvironment that could affect ADC penetration and uptake. | | ADC Aggregation | * Analyze the ADC preparation for aggregates using size-exclusion chromatography (SEC-HPLC). Aggregates can alter the pharmacokinetics and efficacy.

  • If aggregation is detected, optimize the formulation buffer or storage conditions.[9] |

Issue 2: Unexpectedly High Toxicity and Animal Morbidity

Symptoms: Animals exhibit severe weight loss (>20%), lethargy, or other signs of distress at doses expected to be tolerable based on literature or previous studies.

Possible Cause Troubleshooting Steps
Premature Payload Release * Conduct an in vitro plasma stability assay to assess the stability of the linker. Premature cleavage of the linker can lead to systemic toxicity.[9]
  • Consider using an ADC with a more stable linker chemistry if significant premature release is observed.[8] | | Off-Target Toxicity | * Evaluate the expression of the target antigen in normal tissues of the animal model to assess the potential for on-target, off-tumor toxicity.

  • If using a humanized antibody, ensure it does not cross-react with murine orthologs of the target antigen in a way that causes toxicity. | | Model Sensitivity | * The specific strain of mouse or rat used may be more sensitive to the this compound payload.

  • Consider running a pilot dose-finding study with a wider range of doses in a small group of animals to establish the maximum tolerated dose (MTD) in your specific model. | | Dosing Schedule | * For this compound-based ADCs, toxicity can be Cmax-driven.[10] Consider a fractionated dosing schedule (e.g., more frequent, smaller doses) which has been shown to improve the therapeutic window by mitigating peak concentration-driven toxicities.[10][11][12] |

Issue 3: Difficulty Confirming Target Engagement and Pharmacodynamic Effect

Symptoms: Lack of a clear dose-dependent increase in DNA damage markers (e.g., γ-H2AX) in tumor tissue despite observing some anti-tumor activity.

Possible Cause Troubleshooting Steps
Suboptimal Assay Timing * The peak of the pharmacodynamic response (DNA damage) may be transient. Conduct a time-course experiment, collecting tumor samples at various time points after ADC administration (e.g., 24, 48, 72 hours) to identify the optimal window for detecting the DNA damage response.
γ-H2AX Assay Issues * Poor Signal/High Background: Optimize antibody concentrations, blocking steps, and antigen retrieval methods. Ensure proper fixation and permeabilization of the tissue.[13]
  • Variability: Use a validated and standardized protocol.[13] Quantify the signal using automated image analysis to reduce operator-dependent variability.[14] | | Comet Assay Issues | * Inconsistent Results: Ensure single-cell suspension is of high quality without excessive cell death from the preparation method. Standardize all steps, including lysis, electrophoresis, and staining.[15]

  • Low Sensitivity: Ensure the correct version of the assay is being used. A neutral Comet assay is appropriate for detecting the double-strand breaks induced by this compound.[16][17] | | Insufficient ADC Penetration | * Assess ADC distribution within the tumor using immunohistochemistry (IHC) or a fluorescently labeled ADC to ensure it is reaching the tumor cells.

  • Consider that the pharmacodynamic effect may only be apparent in a subset of tumor cells that the ADC has effectively reached. |

Data Presentation

Table 1: Preclinical Efficacy of a Novel this compound ADC in Xenograft Models
ModelTargetADC Dose (single i.v.)Outcome (Day 21)Body Weight ChangeCitation
WSU-DLCL2 (NHL)CD220.3 mg/kgTumor Growth InhibitionMinimal[4]
1 mg/kgTumor Growth InhibitionMinimal[4]
3 mg/kgTumor RegressionMinimal[4]
10 mg/kgTumor RegressionMinimal[4]
HCC-1569x2 (Breast)Ly6E0.3 mg/kgTumor Growth InhibitionMinimal[4]
1 mg/kgTumor Growth InhibitionMinimal[4]
3 mg/kgTumor RegressionMinimal[4]
10 mg/kgTumor RegressionMinimal[4]
Table 2: Pharmacokinetic Parameters of this compound ADCs in Mice
ADCTargetConjugated Drug Half-lifeNoteCitation
Mylotarg (gemtuzumab ozogamicin)CD33~47 hoursAcid-labile hydrazone linker[4]
Besponsa (inotuzumab ozogamicin)CD22~29 hoursAcid-labile hydrazone linker[4]
Novel "Linkerless" ADCLy6E50% drug remaining at 21 daysDirect disulfide bond[4][7]
Table 3: Preclinical Toxicity of a Novel this compound ADC in Rats
Dosing ScheduleDose per AdministrationOutcomeCitation
Weekly (qw x 2)10 mg/kgNot tolerated (early euthanasia)[4]
Every 3 weeks (q3w x 2)7.5 mg/kgNot tolerated (early euthanasia)[4]

Experimental Protocols

Protocol 1: ADC Internalization Assay using a pH-Sensitive Dye

Objective: To quantify the internalization of a this compound ADC into target cells. This protocol is adapted from methods using pH-sensitive dyes that fluoresce in the acidic environment of endosomes and lysosomes.[18][19]

Materials:

  • Target cells expressing the antigen of interest

  • This compound ADC

  • Isotype control ADC

  • pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ iFL Red)

  • Cell culture medium

  • 96-well black, clear-bottom plates

  • Flow cytometer or high-content imaging system

Procedure:

  • Label ADC: Label the this compound ADC and isotype control with the pH-sensitive dye according to the manufacturer's instructions.

  • Cell Seeding: Seed target cells into a 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the assay and culture overnight.

  • Treatment: Prepare serial dilutions of the labeled ADC and isotype control in cell culture medium.

  • Remove the culture medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time points (e.g., 2, 6, 24 hours).

  • Analysis:

    • Flow Cytometry: Wash the cells with PBS, detach them using a non-enzymatic cell dissociation buffer, and resuspend in FACS buffer. Analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence corresponds to the amount of internalized ADC.

    • High-Content Imaging: Wash the cells with PBS and add fresh medium. Image the wells using a high-content imager equipped for live-cell analysis. Quantify the intracellular fluorescence intensity.

Protocol 2: γ-H2AX Immunofluorescence Staining of Xenograft Tumors

Objective: To detect and quantify DNA double-strand breaks in tumor tissue following treatment with a this compound ADC.[20]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections on slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol washes and finally into water.

  • Antigen Retrieval: Heat slides in antigen retrieval buffer (e.g., in a microwave or water bath) to unmask the epitope.

  • Permeabilization: Incubate sections with permeabilization buffer to allow antibody access to the nucleus.

  • Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with PBS.

  • Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Washing: Wash slides three times with PBS, protected from light.

  • Counterstaining: Mount slides with a mounting medium containing DAPI.

  • Imaging and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the number of γ-H2AX foci per nucleus or the total nuclear fluorescence intensity using image analysis software.

Protocol 3: Neutral Comet Assay on Tumor Tissue

Objective: To measure DNA double-strand breaks in individual cells from a tumor treated with a this compound ADC.[17][20]

Materials:

  • Fresh tumor tissue

  • Tissue dissociation buffer (e.g., collagenase/dispase)

  • Comet assay slides

  • Low melting point agarose (B213101) (LMPA)

  • Neutral lysis solution

  • Neutral electrophoresis buffer

  • DNA fluorescent stain (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Single-Cell Suspension Preparation: Mince the tumor tissue and incubate with tissue dissociation buffer to obtain a single-cell suspension. Filter the suspension to remove clumps and wash the cells with PBS.

  • Embedding Cells in Agarose: Mix the cell suspension with molten LMPA (at ~37°C) and pipette onto a Comet assay slide. Allow to solidify on a cold plate.

  • Lysis: Immerse the slides in cold neutral lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear DNA.

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with neutral electrophoresis buffer. Apply a current (typically 25V) for a specified time (e.g., 20-30 minutes).

  • Neutralization and Staining: Gently remove the slides and wash them with a neutralization buffer or water. Stain the DNA with a fluorescent dye.

  • Imaging and Analysis: Visualize the "comets" using a fluorescence microscope. Quantify the percentage of DNA in the comet tail using specialized software. A higher percentage of DNA in the tail indicates more DNA double-strand breaks.

Mandatory Visualizations

Calicheamicin_ADC_MOA cluster_cell cluster_nucleus ADC This compound ADC in Circulation Antigen Tumor Antigen ADC->Antigen Targets TumorCell Tumor Cell Binding 1. Binding Endosome Endosome Antigen->Endosome Internalizes with ADC Internalization 2. Internalization (Endocytosis) Lysosome Lysosome (Acidic pH) Endosome->Lysosome Fuses with Cleavage 3. Linker Cleavage Payload Released This compound Lysosome->Payload Releases Nucleus Nucleus DNA DNA Minor Groove Payload->DNA Translocates & Binds to DSB 4. DNA Double- Strand Breaks DDR DNA Damage Response (γ-H2AX) DNA->DDR Induces Apoptosis 5. Apoptosis DDR->Apoptosis Leads to

Caption: this compound ADC Mechanism of Action (MOA).

Preclinical_Dosage_Workflow start Start: Select Preclinical Model (e.g., Xenograft) pilot_mtd Pilot MTD Study (Dose Escalation) start->pilot_mtd efficacy_study Efficacy Study (Multiple Dose Cohorts) pilot_mtd->efficacy_study Informs Dose Selection observe_toxicity Observe Toxicity (Weight, Clinical Signs) pilot_mtd->observe_toxicity Establishes MTD pk_pd_study PK/PD Study efficacy_study->pk_pd_study Can be integrated efficacy_study->observe_toxicity measure_tumor Measure Tumor Volume efficacy_study->measure_tumor collect_samples_pk Collect Blood Samples (PK Analysis) pk_pd_study->collect_samples_pk collect_samples_pd Collect Tumor Samples (PD Analysis) pk_pd_study->collect_samples_pd data_analysis Data Analysis: Correlate Dose, PK/PD, Efficacy, and Toxicity observe_toxicity->data_analysis measure_tumor->data_analysis analyze_pk Analyze ADC Levels collect_samples_pk->analyze_pk analyze_pd Analyze DNA Damage (γ-H2AX, Comet Assay) collect_samples_pd->analyze_pd analyze_pk->data_analysis analyze_pd->data_analysis decision Refine Dosage/ Schedule? data_analysis->decision decision->efficacy_study Yes end End: Optimal Preclinical Dose decision->end No

References

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Calicheamicin and Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic properties of two potent enediyne antitumor antibiotics, calicheamicin (B1180863) and esperamicin (B1233071). Both compounds are recognized for their extraordinary potency, which stems from their unique ability to induce DNA double-strand breaks, ultimately leading to programmed cell death, or apoptosis.[1][2] This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways involved in their cytotoxic effects.

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological function, such as cell proliferation. Lower IC50 values are indicative of higher cytotoxicity. While both this compound and esperamicin are known to be exceptionally potent, direct comparative studies across a wide range of cancer cell lines are limited in publicly available literature. The data presented below is compiled from various sources and should be interpreted with the understanding that experimental conditions can vary between studies.

It is important to note that much of the available data for this compound pertains to its use in antibody-drug conjugates (ADCs), where its delivery is targeted to specific cancer cells. The IC50 values for free, unconjugated this compound are often in the picomolar range, highlighting its extreme potency.[3][4]

CompoundCell LineCancer TypeIC50Notes
This compound θII'BJABBurkitt's Lymphoma10 pMThis value is for the induction of apoptosis (DNA fragmentation).[5]
Gemtuzumab Ozogamicin (this compound ADC)HL-60Acute Promyelocytic Leukemia0.03 ng/mLCytotoxicity is dependent on CD33 antigen expression.[6]
Gemtuzumab Ozogamicin (this compound ADC)U937Histiocytic Lymphoma0.05 ng/mLCytotoxicity is dependent on CD33 antigen expression.[6]
Esperamicin A1Various Eukaryotic Cell LinesNot SpecifiedPotent CytotoxicitySpecific IC50 values are not readily available in comparative studies, but its potency is described as being in the same class as this compound.[2]

Note: The lack of directly comparable IC50 values for free this compound and esperamicin in the same cancer cell lines under identical experimental conditions makes a definitive head-to-head comparison of their intrinsic cytotoxicity challenging.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxicity and apoptotic effects of compounds like this compound and esperamicin.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound or Esperamicin (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound or esperamicin in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include untreated control wells and solvent control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with this compound or esperamicin for the desired time. Include an untreated control group.

  • Cell Harvesting: Collect the cells (including any floating cells in the supernatant) and wash them with cold PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]

  • Incubation: Gently vortex the cells and incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[9]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Calicheamicin_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound DNA_Damage DNA Double-Strand Breaks This compound->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53_independent p53-Independent Pathway ATM_ATR->p53_independent Bax_Activation Bax Activation p53_independent->Bax_Activation Mitochondria Mitochondria Bax_Activation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Enediyne_General_Apoptosis_Pathway General Enediyne-Induced Apoptosis Pathway (e.g., Esperamicin) Enediyne Esperamicin DNA_Cleavage DNA Strand Scission Enediyne->DNA_Cleavage Damage_Sensor DNA Damage Sensors DNA_Cleavage->Damage_Sensor Signal_Transduction Signal Transduction Cascade Damage_Sensor->Signal_Transduction Mitochondrial_Pathway Mitochondrial Pathway Activation Signal_Transduction->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis_Execution Execution of Apoptosis Caspase_Activation->Apoptosis_Execution

Caption: General enediyne-induced apoptosis pathway.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis (Annexin V/PI Assay) Cell_Seeding Seed Cells Drug_Treatment Treat with Compound Cell_Seeding->Drug_Treatment MTT_Incubation Add MTT Reagent Drug_Treatment->MTT_Incubation Solubilization Solubilize Formazan MTT_Incubation->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Apoptosis_Induction Induce Apoptosis Cell_Harvesting Harvest Cells Apoptosis_Induction->Cell_Harvesting Staining Stain with Annexin V/PI Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry

Caption: Experimental workflows for cytotoxicity assessment.

References

Validating the DNA Binding Specificity of Calicheamicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calicheamicin (B1180863), a member of the potent enediyne class of antitumor antibiotics, exerts its cytotoxic effects through sequence-specific binding to DNA followed by cleavage. Understanding and validating this DNA binding specificity is paramount for the development of targeted cancer therapies, including antibody-drug conjugates (ADCs). This guide provides a comparative analysis of this compound's DNA binding properties alongside other notable enediynes, esperamicin (B1233071) and neocarzinostatin (B611948). It further details the key experimental protocols used to elucidate and confirm these interactions.

Comparative Analysis of Enediyne DNA Binding Properties

The DNA binding and cleavage characteristics of enediynes are dictated by their unique molecular structures. While all share a reactive enediyne "warhead" responsible for DNA damage, their specificity is primarily governed by their associated carbohydrate and/or aromatic moieties that recognize and bind to particular DNA sequences.

FeatureThis compound γ1IEsperamicin A1Neocarzinostatin (Chromophore)
Preferred DNA Binding Site Oligopurine-oligopyrimidine tracts, specifically 5'-TCCT/5'-AGGA and other sequences like 5'-TTTT[1]Oligopyrimidine sequences, such as 5'-CTC, 5'-TTC, and 5'-TTT[2][3]Primarily at Thymine (T) and Adenine (A) residues; also shows high affinity for bulged DNA structures[4][5]
Binding Groove Minor Groove[6]Minor Groove[3][7]Minor Groove (intercalation of the naphthalene (B1677914) moiety)[8]
Binding Affinity (Kd) ~0.2 - 2.5 µM (calculated from ΔG)[9]High Affinity (specific Kd not widely reported)[10]~5 µM; low micromolar range for a biradical analog[4][5]
Key Recognition Moiety Aryltetrasaccharide[6]Trisaccharide and fucose-anthranilate moieties[3]Naphthalene ring system[5]

Note: The binding affinity of this compound γ1I was calculated from the reported Gibbs free energy (ΔG) values of -7.6 to -8.9 kcal/mol using the formula ΔG = -RTln(Ka), where Kd = 1/Ka, at 298K.

Mechanism of Action: From Binding to Cleavage

The sequence-specific binding of enediynes is a prerequisite for their DNA-cleaving activity. This process can be summarized in the following signaling pathway:

cluster_binding DNA Binding cluster_activation Activation cluster_cleavage DNA Cleavage Enediyne Enediyne (e.g., this compound) DNA Target DNA Sequence (Minor Groove) Enediyne->DNA Sequence-specific recognition Complex Enediyne-DNA Complex Enediyne->Complex DNA->Complex Trigger Thiol-containing molecule (e.g., Glutathione) Activated_Complex Activated Enediyne-DNA Complex (Diradical Formation) Trigger->Activated_Complex Bergman Cyclization H_Abstraction Hydrogen Abstraction from Deoxyribose Activated_Complex->H_Abstraction DNA_Radicals DNA Radicals H_Abstraction->DNA_Radicals Strand_Scission Single- and Double-Strand Breaks DNA_Radicals->Strand_Scission cluster_prep Probe Preparation cluster_binding_cleavage Binding and Cleavage cluster_analysis Analysis DNA_Fragment Target DNA Fragment Labeling End-labeling (e.g., 32P) DNA_Fragment->Labeling Purification1 Purification of Labeled Probe Labeling->Purification1 Incubation Incubate Labeled Probe with this compound Purification1->Incubation DNaseI_Treatment Limited DNase I Digestion Incubation->DNaseI_Treatment Denaturation Denature DNA Fragments DNaseI_Treatment->Denaturation PAGE Denaturing Polyacrylamide Gel Electrophoresis Denaturation->PAGE Autoradiography Autoradiography PAGE->Autoradiography Footprint Identify 'Footprint' - Region protected from cleavage Autoradiography->Footprint cluster_selex SELEX Cycle Library Random ssDNA Library Incubation Incubate Library with Immobilized this compound Library->Incubation Wash Wash to Remove Non-binding Sequences Incubation->Wash Elution Elute Bound Sequences Wash->Elution Amplification PCR Amplification of Eluted Sequences Elution->Amplification ssDNA_Generation Generate ssDNA for Next Round Amplification->ssDNA_Generation Sequencing Sequence Enriched Pool to Identify Consensus Binding Site Amplification->Sequencing After multiple rounds ssDNA_Generation->Incubation Repeat Cycle (8-15 times)

References

A Head-to-Head Comparison of Calicheamicin and Duocarmycin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most potent payloads are the DNA-damaging agents, calicheamicin (B1180863) and duocarmycin. This guide provides an objective, data-driven comparison of ADCs developed with these two distinct payloads, focusing on their mechanisms of action, preclinical and clinical data, and the critical role of linker technology.

Mechanism of Action: Two Distinct Approaches to DNA Damage

While both this compound and duocarmycin ultimately lead to cancer cell death by damaging DNA, their mechanisms of action are fundamentally different.

This compound: The DNA Double-Strand Breaker

Calicheamicins are a member of the enediyne class of antitumor antibiotics.[] Their exceptional potency stems from their unique ability to induce double-strand DNA breaks.[2] The mechanism is initiated by the reduction of a methyl trisulfide group within the this compound molecule, which can be triggered by intracellular reducing agents like glutathione.[3] This reduction leads to a spontaneous cyclization reaction, known as the Bergman cyclization, which generates a highly reactive 1,4-didehydrobenzene diradical.[4][] This diradical then abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, resulting in double-strand breaks and subsequent cell death.[][6]

calicheamicin_moa cluster_adc ADC Internalization cluster_payload_release Payload Release & Activation cluster_dna_damage DNA Damage ADC This compound ADC Internalization Internalization into Lysosome ADC->Internalization Binding to cell surface antigen Linker_Cleavage Acid/Enzyme-mediated Linker Cleavage Internalization->Linker_Cleavage Payload_Release This compound Payload Released Linker_Cleavage->Payload_Release Reduction Reduction of Trisulfide Group Payload_Release->Reduction Bergman_Cyclization Bergman Cyclization Reduction->Bergman_Cyclization Diradical_Formation 1,4-Didehydrobenzene Diradical Formation Bergman_Cyclization->Diradical_Formation DNA_Binding Binding to DNA Minor Groove Diradical_Formation->DNA_Binding H_Abstraction Hydrogen Abstraction from DNA Backbone DNA_Binding->H_Abstraction DSB Double-Strand Breaks H_Abstraction->DSB Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Duocarmycin: The DNA Minor Groove Alkylator

Duocarmycins are another class of highly potent antitumor antibiotics, originally isolated from Streptomyces bacteria.[7][8] Unlike calicheamicins, duocarmycins exert their cytotoxic effects by alkylating DNA.[9] These molecules bind to the minor groove of DNA with a preference for AT-rich sequences.[7] This binding event is followed by a shape-dependent catalytic activation of a cyclopropane (B1198618) ring, which then irreversibly alkylates the N3 position of adenine.[8][10] This covalent modification of DNA disrupts its structure, leading to the inhibition of DNA replication and transcription, and ultimately triggering cell death.[9][11]

duocarmycin_moa cluster_adc ADC Internalization cluster_payload_release Payload Release cluster_dna_damage DNA Damage ADC Duocarmycin ADC Internalization Internalization into Lysosome ADC->Internalization Binding to cell surface antigen Linker_Cleavage Enzyme-mediated Linker Cleavage Internalization->Linker_Cleavage Payload_Release Duocarmycin Payload Released Linker_Cleavage->Payload_Release DNA_Binding Binding to DNA Minor Groove (AT-rich) Payload_Release->DNA_Binding Alkylation Alkylation of Adenine (N3) DNA_Binding->Alkylation DNA_Distortion DNA Helix Distortion Alkylation->DNA_Distortion Replication_Inhibition Inhibition of Replication & Transcription DNA_Distortion->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

Caption: Mechanism of action of a duocarmycin ADC.

ADC Structure and Linker Technologies

The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker is stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allows for efficient payload release upon internalization into the target cancer cell.[2]

adc_structure Antibody Monoclonal Antibody (Targets tumor antigen) Linker Linker (Stable in circulation, cleavable in tumor) Antibody->Linker Conjugation Payload Cytotoxic Payload (e.g., this compound or Duocarmycin) Linker->Payload Attachment

Caption: General structure of an Antibody-Drug Conjugate (ADC).

Linkers for this compound ADCs: Clinically approved this compound ADCs, such as gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), utilize an acid-cleavable hydrazone linker.[6][12] This linker is designed to be stable at the neutral pH of blood but hydrolyzes in the acidic environment of the lysosome to release the payload.[13] However, these hydrazone linkers have shown some instability in circulation, which can lead to premature drug release and off-target toxicity.[12][14] To address this, newer linker technologies are being developed, including more stable linkers and "linkerless" approaches where the payload is directly attached to the antibody via a disulfide bond.[2][12]

Linkers for Duocarmycin ADCs: Duocarmycin ADCs often employ enzyme-cleavable linkers, such as those containing a valine-citrulline (vc) peptide sequence.[3] These linkers are cleaved by lysosomal proteases like cathepsin B, which are overexpressed in many tumor cells.[15] This provides a more specific mechanism for payload release within the target cell. The design of the linker-drug is crucial for duocarmycin ADCs to ensure stability in plasma and efficient release of the active drug.[16][17] For example, the ADC trastuzumab duocarmazine (SYD985) utilizes a cleavable linker-duocarmycin payload called vc-seco-DUBA.[18]

Head-to-Head Comparison: Key Attributes and Performance Data

Direct head-to-head comparative studies of this compound and duocarmycin ADCs are limited in the publicly available literature. However, a comparison of their key characteristics and data from various preclinical and clinical studies can provide valuable insights.

Table 1: Summary of Key Attributes

FeatureThis compound ADCsDuocarmycin ADCs
Payload Class Enediyne antibiotic[]DNA minor groove alkylating agent[7]
Mechanism of Action DNA double-strand breaks via Bergman cyclization[2][]DNA alkylation at the N3 position of adenine[7][10]
Potency Extremely potent, active in the picomolar range[4][19]Extremely potent, active in the picomolar range[8][9]
Cell Cycle Specificity Active against both dividing and non-dividing cells[20]Active at any phase of the cell cycle[8]
Bystander Effect Generally considered to have a limited bystander effect[21]Can exhibit a significant bystander effect due to membrane permeability of the payload[22][]
Approved ADCs Gemtuzumab ozogamicin (Mylotarg®), Inotuzumab ozogamicin (Besponsa®)[][6]Trastuzumab duocarmazine (Enhertu® is a different payload, but SYD985 is a duocarmycin ADC that has shown promise)[22][24]

Table 2: Preclinical In Vitro Cytotoxicity Data

It is crucial to note that IC50 values are not directly comparable across different studies due to variations in cell lines, antibodies, linker chemistry, and experimental conditions.

ADCTargetCell LineIC50 (approx.)Citation
This compound ADC Anti-CD22WSU-DLCL2 (Non-Hodgkin Lymphoma)~100 pM[25]
Duocarmycin ADC (SYD985) HER2NCI-N87 (Gastric Cancer, HER2 3+)~0.03 nM[22]
Duocarmycin ADC (SYD985) HER2KPL-4 (Breast Cancer, HER2 3+)~0.03 nM[22]
Duocarmycin ADC (SYD985) HER2MCF-7 (Breast Cancer, HER2 1+)~0.3 nM[22]

Table 3: Preclinical In Vivo Efficacy Data

Direct comparison of in vivo efficacy data is challenging due to differences in tumor models, dosing regimens, and endpoint measurements.

ADCTumor ModelDosingOutcomeCitation
This compound ADC (anti-Ly6E) Breast Cancer Xenograft3 mg/kg, single doseTumor regression observed through day 21[12]
This compound ADC (anti-CD22) Non-Hodgkin Lymphoma Xenograft (WSU-DLCL2)3 mg/kg, single doseTumor regression observed through day 21[12]
Duocarmycin ADC (SYD985) Breast Cancer PDX (HER2 3+)3 mg/kg, single doseSignificant antitumor activity[22]
Duocarmycin ADC (SYD985) Breast Cancer PDX (HER2 1+)3 mg/kg, single doseSignificant antitumor activity[22]

Experimental Protocols and Workflows

Reproducible and well-documented experimental protocols are essential for the evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a period of 72 to 120 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) that measures ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Measure luminescence using a plate reader. Plot cell viability against ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

cytotoxicity_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_adc Add serial dilutions of ADC seed_cells->add_adc incubate Incubate for 72-120 hours add_adc->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent read_plate Measure luminescence add_reagent->read_plate analyze_data Plot dose-response curve and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro cytotoxicity assay.
Bystander Effect Co-Culture Assay

Objective: To assess the ability of an ADC's payload to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Label antigen-positive (target) and antigen-negative (bystander) cells with different fluorescent dyes (e.g., CellTracker™ Green and Red).

  • Co-culture: Seed a mixture of target and bystander cells in various ratios in 96-well plates.

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the target cells.

  • Incubation: Incubate the plates for an appropriate duration.

  • Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viability of both the target and bystander cell populations based on their fluorescent labels. A decrease in the viability of the bystander cells indicates a bystander effect.

bystander_workflow start Start label_cells Label antigen-positive and antigen-negative cells with different fluorescent dyes start->label_cells co_culture Co-culture labeled cells in various ratios label_cells->co_culture add_adc Treat with ADC co_culture->add_adc incubate Incubate add_adc->incubate analyze_viability Quantify viability of each cell population (imaging/flow cytometry) incubate->analyze_viability end End analyze_viability->end

Caption: Workflow for a bystander effect co-culture assay.
In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the antitumor activity of an ADC in a living organism.

Methodology:

  • Tumor Implantation: Implant human cancer cells (cell line-derived or patient-derived xenografts) subcutaneously or orthotopically into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (vehicle control, ADC, and potentially a non-binding ADC control).

  • Dosing: Administer the ADC, typically via intravenous injection, according to a predetermined dosing schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).

invivo_workflow start Start implant_tumors Implant tumor cells into immunodeficient mice start->implant_tumors tumor_growth Allow tumors to grow to desired size implant_tumors->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize administer_adc Administer ADC (e.g., IV injection) randomize->administer_adc monitor Monitor tumor volume and body weight administer_adc->monitor endpoint Endpoint: Euthanize mice and collect tissues monitor->endpoint end End endpoint->end

Caption: Workflow for an in vivo ADC efficacy study.

Discussion and Future Perspectives

The choice between this compound and duocarmycin as an ADC payload is a critical decision in the drug development process, with each offering a unique set of advantages and disadvantages.

This compound ADCs:

  • Advantages: Exceptional potency, proven clinical efficacy leading to approved drugs, and activity against non-dividing cells.[20][26]

  • Disadvantages: Potential for linker instability leading to off-target toxicity, and a generally limited bystander effect.[12][21] The complex structure of this compound also presents synthetic challenges.[21]

Duocarmycin ADCs:

  • Advantages: High potency, activity independent of the cell cycle, and the ability to induce a potent bystander effect, which may be beneficial in treating heterogeneous tumors.[8][22]

  • Disadvantages: Potential for off-target toxicities, although advanced linker technologies are designed to mitigate this.[16] The clinical experience with duocarmycin ADCs is less extensive than with this compound ADCs.[24]

Future Perspectives: The field of ADCs is continually evolving, with a focus on improving the therapeutic index. For both this compound and duocarmycin ADCs, future developments are likely to include:

  • Novel Linker Technologies: Development of more stable and selectively cleavable linkers to minimize systemic toxicity and enhance tumor-specific payload delivery.[2][27]

  • Site-Specific Conjugation: Moving away from traditional conjugation methods that produce heterogeneous mixtures towards techniques that yield homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to improved pharmacokinetics and a better safety profile.[12][14]

  • Combination Therapies: Exploring the synergistic effects of these ADCs with other anticancer agents, such as immune checkpoint inhibitors.

  • New Targets: Identifying and validating novel tumor-associated antigens to expand the applicability of these potent ADCs to a wider range of cancers.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。